3-Nitro-2-(1H-pyrrol-1-yl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitro-2-pyrrol-1-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9-5-3-4-8(12(14)15)10(9)11-6-1-2-7-11/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNONTWRGAREEJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC=C2O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on Nitro-Substituted Pyrrolylphenols
Introduction
This technical guide provides a comprehensive overview of the chemical identifiers, properties, and synthesis of nitro-substituted pyrrolylphenols. It is important to note that while the query specified "3-Nitro-2-(1H-pyrrol-1-yl)phenol," publicly available scientific literature and chemical databases lack specific information for this particular isomer. However, substantial data exists for the closely related isomers, 3-Nitro-4-(1H-pyrrol-1-yl)phenol and 4-Nitro-2-(1H-pyrrol-1-yl)phenol . This guide will focus on these compounds to provide relevant and valuable information for researchers, scientists, and drug development professionals. The inclusion of data on these isomers offers a comparative perspective and a foundational understanding of this class of compounds.
The nitro group is a significant functional group in medicinal chemistry, known to be present in a wide array of bioactive molecules.[1] Compounds containing a nitro group exhibit a broad spectrum of activities, including antibacterial, antineoplastic, and antiparasitic properties.[1] Similarly, phenolic compounds are widespread in nature and are recognized for their antimicrobial, antioxidant, and pharmacological activities.[2] The combination of a nitro group, a phenol, and a pyrrole ring suggests that these compounds could be of interest for biological evaluation.
Chemical Identifiers and Properties
For clarity and accurate identification, the following tables summarize the key identifiers and physicochemical properties of the two primary isomers discussed in this guide.
Table 1: Chemical Identifiers
| Identifier | 3-Nitro-4-(1H-pyrrol-1-yl)phenol | 4-Nitro-2-(1H-pyrrol-1-yl)phenol |
| CAS Number | 251649-40-8[3][4][5][6] | 59580-37-9[7] |
| Molecular Formula | C10H8N2O3[3] | C10H8N2O3[7][8] |
| Molecular Weight | 204.18 g/mol [3] | 204.18 g/mol [7][8] |
| IUPAC Name | 3-nitro-4-(1H-pyrrol-1-yl)phenol[3] | 4-nitro-2-(1H-pyrrol-1-yl)phenol |
| Synonyms | 3-Nitro-4-(1H-pirrol-1-il)bencenol[3] | - |
| InChI | InChI=1S/C10H8N2O3/c13-8-3-4-9(10(7-8)12(14)15)11-5-1-2-6-11/h1-7,13H[3] | - |
| InChIKey | GGPUCGQKCDVAHA-UHFFFAOYSA-N[3] | - |
| Canonical SMILES | C1=CN(C=C1)C2=C(C=C(C=C2)O)--INVALID-LINK--[O-][3] | O=--INVALID-LINK--c1ccc(O)c(-n2cccc2)c1[7] |
| PubChem CID | 10703351[3] | - |
Table 2: Physicochemical Properties (Predicted)
| Property | 3-Nitro-4-(1H-pyrrol-1-yl)phenol | 4-Nitro-2-(1H-pyrrol-1-yl)phenol |
| Density | 1.36 ± 0.1 g/cm³[3] | N/A |
| Boiling Point | 388.5 ± 37.0 °C[3] | N/A |
| Flash Point | 188.8 ± 26.5 °C[3] | N/A |
| pKa | 6.75 ± 0.14[3] | N/A |
| LogP | 2.614[3] | N/A |
| Refractive Index | 1.639[3] | N/A |
| Topological Polar Surface Area | 71 Ų[3] | N/A |
Experimental Protocols
Synthesis of 4-Nitro-2-pyrrol-1-yl-phenol
This synthesis involves the controlled nitration of 2-pyrrol-1-yl-phenol.
-
Reactants : 2-pyrrol-1-yl-phenol, fuming nitric acid (90%), concentrated sulfuric acid.
-
Procedure : The reaction is carried out at a controlled temperature of 0–5°C. 2-pyrrol-1-yl-phenol is reacted with fuming nitric acid in concentrated sulfuric acid.
-
Yield : This method yields 4-nitro-2-pyrrol-1-yl-phenol as the major product with a reported yield of 65–70%.[8]
-
Regioselectivity : The electron-donating nature of the pyrrole ring directs the nitration predominantly to the para position relative to the hydroxyl group. The use of polar solvents like acetic acid can enhance regioselectivity, although it may reduce the reaction rate.[8]
General Synthesis of N-Substituted Pyrroles
The Paal-Knorr pyrrole synthesis is a common method for preparing N-substituted pyrroles. This involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For instance, 2,5-dimethoxytetrahydrofuran can be condensed with various amines in the presence of a catalyst like iron(III) chloride in water.
Biological Activity
While specific studies on the biological activity of this compound and its isomers are limited, the structural motifs present suggest potential for biological relevance.
-
Antimicrobial Potential : The nitro group is a well-known pharmacophore in antimicrobial agents.[1] The presence of a nitro group on a pyrrole ring, as seen in nitro-pyrrolomycins, has been shown to enhance antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) pathogens.[1][9] Phenolic compounds also possess established antimicrobial properties.[2][10] The combination of these functional groups in nitro-substituted pyrrolylphenols makes them interesting candidates for antimicrobial research.
-
Anticancer Potential : Some synthetic nitro-pyrrolomycins have demonstrated activity in inhibiting the proliferation of colon and breast cancer cell lines, while showing lower toxicity towards normal epithelial cells.[9] This suggests that nitro-substituted pyrrole structures may have potential as anticancer agents.
Visualizations
Diagram 1: General Synthesis Workflow for 4-Nitro-2-pyrrol-1-yl-phenol
Caption: Synthesis of 4-Nitro-2-pyrrol-1-yl-phenol via controlled nitration.
Diagram 2: Logical Relationship of Structural Moieties and Potential Biological Activity
Caption: Structural components and their potential contribution to biological activity.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Page loading... [guidechem.com]
- 4. 3-Nitro-4-(1H-pyrrol-1-yl)benzenol | 251649-40-8 [amp.chemicalbook.com]
- 5. 3-Nitro-4-(1H-pyrrol-1-yl)benzenol | 251649-40-8 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 4-Nitro-2-pyrrol-1-yl-phenol | CAS#:59580-37-9 | Chemsrc [chemsrc.com]
- 8. 4-Nitro-2-pyrrol-1-yl-phenol | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
Technical Guide: Spectroscopic Profile of 3-Nitro-2-(1H-pyrrol-1-yl)phenol
Audience: Researchers, scientists, and drug development professionals.
Molecular Structure and Properties
-
IUPAC Name: 3-Nitro-2-(1H-pyrrol-1-yl)phenol
-
Molecular Formula: C₁₀H₈N₂O₃
-
Molecular Weight: 204.18 g/mol [1]
-
Canonical SMILES: C1=CC=C(N1)C2=C(C=CC(=C2)--INVALID-LINK--[O-])O
This molecule incorporates a phenol ring substituted with a nitro group at the meta-position and a pyrrole ring at the ortho-position relative to the hydroxyl group. These functional groups dictate the molecule's electronic properties and are the primary determinants of its spectroscopic signature.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, Field Strength: 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
|---|---|---|---|---|
| ~10.0 - 11.0 | br s | 1H | Phenolic -OH | Chemical shift is concentration-dependent and may not be observed if proton exchange occurs. |
| ~8.0 - 8.2 | d | 1H | Ar-H | Aromatic proton ortho to the nitro group. |
| ~7.6 - 7.8 | t | 1H | Ar-H | Aromatic proton para to the hydroxyl group. |
| ~7.2 - 7.4 | d | 1H | Ar-H | Aromatic proton ortho to the hydroxyl group. |
| ~6.8 - 7.0 | t | 2H | Pyrrole Hα | Protons on carbons adjacent to the nitrogen in the pyrrole ring. |
| ~6.2 - 6.4 | t | 2H | Pyrrole Hβ | Protons on carbons beta to the nitrogen in the pyrrole ring. |
Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, Field Strength: 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Notes |
|---|---|---|
| ~155 - 160 | Ar C-OH | Carbon bearing the hydroxyl group. |
| ~148 - 152 | Ar C-NO₂ | Carbon bearing the nitro group. |
| ~135 - 140 | Ar C-N(Pyrrole) | Carbon bearing the pyrrole substituent. |
| ~130 - 133 | Ar CH | Aromatic methine carbon. |
| ~120 - 125 | Pyrrole Cα | Alpha carbons of the pyrrole ring. |
| ~118 - 122 | Ar CH | Aromatic methine carbon. |
| ~115 - 118 | Ar CH | Aromatic methine carbon. |
| ~110 - 113 | Pyrrole Cβ | Beta carbons of the pyrrole ring. |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3500 - 3300 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |
| 3150 - 3050 | Medium | C-H Stretch | Aromatic & Pyrrole |
| 1550 - 1510 | Strong | N-O Asymmetric Stretch | Nitro Group |
| 1360 - 1330 | Strong | N-O Symmetric Stretch | Nitro Group |
| 1600, 1475 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1280 - 1200 | Strong | C-O Stretch | Phenol |
| 1350 - 1310 | Medium | C-N Stretch | Aryl-Pyrrole Bond |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| Parameter | Value | Method |
|---|---|---|
| Monoisotopic Mass | 204.0535 u | Calculated |
| Nominal Mass | 204 u | Calculated |
| Predicted [M+H]⁺ | 205.0613 | High-Resolution MS (ESI+) |
| Predicted [M]⁺˙ | 204.0535 | High-Resolution MS (EI) |
| Major Fragments | m/z 187, 158, 130 | Fragmentation of the molecular ion via loss of OH, NO₂, or the pyrrole moiety. |
Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[2]
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A higher number of scans is required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H).[3][4]
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film):
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Place the salt plate in the sample holder of the spectrometer.
-
Acquire a background spectrum of the clean, empty sample chamber.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).[6]
-
Mass Spectrometry (MS)
-
Sample Preparation (for ESI-MS):
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in an organic solvent (e.g., methanol or acetonitrile).[7]
-
Dilute this stock solution with the same solvent to a final concentration of 1-10 µg/mL.[7]
-
Filter the final solution if any particulate matter is present to prevent instrument clogging.[7]
-
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
Infuse the sample solution directly into the ionization source.
-
Acquire data in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) species, respectively.
-
For fragmentation analysis (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.[8][9][10]
Visualized Workflows and Relationships
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
Unlocking the Therapeutic Potential of Nitrophenol-Pyrrole Compounds: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The intersection of the nitrophenol and pyrrole chemical scaffolds has given rise to a class of compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of nitrophenol-pyrrole derivatives. It is designed to serve as a comprehensive resource, offering detailed experimental methodologies, a compilation of quantitative biological data, and a visual representation of the key signaling pathways involved.
Anticancer Activity of Nitrophenol-Pyrrole Compounds
Nitrophenol-pyrrole derivatives have emerged as promising candidates in oncology research, demonstrating cytotoxic effects against a range of cancer cell lines. The presence of the electron-withdrawing nitro group, coupled with the versatile pyrrole core, appears to be a key determinant of their anticancer potential.
Quantitative Anticancer Data
The in vitro cytotoxic activity of various nitrophenol-pyrrole and related pyrrole compounds has been evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, are summarized below.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Nitro-Pyrrolomycins | HCT116 (Colon) | 1.3 - 8.3 | [1] |
| MCF-7 (Breast) | 1.2 - 10.4 | [1] | |
| Pyrrole-based Chalcones | A549 (Lung) | More effective than cisplatin | [2] |
| HepG2 (Liver) | More selective than cisplatin | [2] | |
| Phenylpyrroloquinolinones | HeLa (Cervical) | 0.0002 | [3] |
| HT-29 (Colon) | 0.0001 | [3] | |
| MCF-7 (Breast) | 0.0002 | [3] | |
| 2-Aminopyrrole Derivatives | HCC1806 (Breast) | 0.01 - 100 | [4] |
| MDA-MB-231 (Breast) | 0.01 - 100 | [4] | |
| H1299 (Lung) | 0.01 - 100 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of Substituted Nitropyrrolylphenols
Introduction
4-Nitro-2-(1H-pyrrol-1-yl)phenol is a nitro-substituted aromatic compound that integrates a pyrrole ring with a phenol moiety.[1] This molecular architecture is of interest to researchers in medicinal chemistry and materials science due to the combined electronic properties of the electron-donating pyrrole and the electron-withdrawing nitro group, mediated by the phenolic ring.[1] Understanding the synthesis, molecular structure, and conformational possibilities of this molecule is crucial for predicting its reactivity, biological activity, and potential applications.
Synthesis and Experimental Protocols
The primary synthesis of 4-Nitro-2-(1H-pyrrol-1-yl)phenol is achieved through the controlled nitration of its precursor, 2-(1H-pyrrol-1-yl)phenol.[1]
Experimental Protocol: Nitration of 2-(1H-pyrrol-1-yl)phenol
A detailed protocol for the synthesis is as follows:
-
Precursor Preparation: The starting material, 2-(1H-pyrrol-1-yl)phenol, is dissolved in a suitable solvent.
-
Reaction Conditions: The solution is cooled to a temperature range of 0–5°C.[1]
-
Nitrating Agent: Fuming nitric acid (90%) is added dropwise to the cooled solution, typically in the presence of concentrated sulfuric acid.[1]
-
Reaction Progression: The reaction mixture is stirred at a controlled temperature to allow for the regioselective nitration to occur. The electron-donating nature of the pyrrole ring directs the nitration predominantly to the para position relative to the hydroxyl group.[1]
-
Work-up and Purification: Following the completion of the reaction, the mixture is carefully quenched, and the product is extracted. Purification is typically achieved through recrystallization or column chromatography to yield 4-Nitro-2-(1H-pyrrol-1-yl)phenol as the major product with a reported yield of 65-70%.[1]
Molecular Structure and Spectroscopic Characterization
The molecular structure of 4-Nitro-2-(1H-pyrrol-1-yl)phenol has been characterized using various spectroscopic techniques. While crystallographic data, which would provide precise bond lengths and angles, is not publicly available, spectroscopic methods confirm the connectivity and key functional groups.
Spectroscopic Data
The following table summarizes the key spectroscopic data used for the characterization of 4-Nitro-2-(1H-pyrrol-1-yl)phenol.[1]
| Technique | Observed Features | Interpretation |
| ¹H NMR | Deshielded protons at δ 8.2–8.5 ppm | Protons adjacent to the nitro group |
| Distinct multiplets at δ 6.5–7.0 ppm | Pyrrole ring protons | |
| ¹³C NMR | - | Confirms the positions of substituents on the aromatic rings |
| FTIR | 1520–1350 cm⁻¹ (asymmetric/symmetric stretching) | Nitro group (NO₂) |
| 3300–3500 cm⁻¹ | Phenolic hydroxyl group (O-H) | |
| Mass Spectrometry (MS) | [M+H]⁺ peak at m/z 219.064 (for a related compound) | Verification of the molecular weight |
Conformational Analysis
A detailed conformational analysis of 4-Nitro-2-(1H-pyrrol-1-yl)phenol would ideally be supported by X-ray crystallography or computational chemistry studies. In the absence of such data, a qualitative assessment can be made based on the molecule's structural features.
The primary conformational flexibility arises from the rotation around the C-N bond connecting the phenol and pyrrole rings. The dihedral angle between the planes of these two aromatic rings will determine the overall three-dimensional shape of the molecule. Steric hindrance between the ortho-hydrogen of the pyrrole ring and the ortho-hydrogen of the phenol ring would likely favor a non-planar conformation. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitro group is not possible due to their relative positions.
Physicochemical Properties
The following table presents a summary of the predicted and known physicochemical properties of 4-Nitro-2-(1H-pyrrol-1-yl)phenol.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₃ | [1] |
| Molecular Weight | ~204.18 g/mol | [1] |
| Polarity | High (due to -OH and -NO₂ groups) | [1] |
| Solubility | Likely more water-soluble than non-polar analogs | [1] |
Logical Relationships in Molecular Profile
The interplay of the different functional groups in 4-Nitro-2-(1H-pyrrol-1-yl)phenol dictates its overall chemical character and potential utility.
Conclusion
4-Nitro-2-(1H-pyrrol-1-yl)phenol is a molecule with interesting electronic and structural features. While its synthesis and basic spectroscopic characterization are established, a comprehensive understanding of its three-dimensional structure and conformational dynamics is currently limited by the lack of public crystallographic and detailed computational data. Further research, particularly X-ray crystallographic analysis and high-level computational modeling, would be invaluable for elucidating the precise geometric parameters and conformational preferences of this compound, which would, in turn, enable a more accurate prediction of its properties and potential applications in drug design and materials science.
References
Technical Guide: Solubility and Stability of 3-Nitro-2-(1H-pyrrol-1-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Core Compound Characteristics
3-Nitro-2-(1H-pyrrol-1-yl)phenol is a heterocyclic aromatic compound with a molecular weight of approximately 204.18 g/mol [1][2][3]. Its structure comprises a phenol ring substituted with a nitro group and a pyrrole ring. The presence of the phenolic hydroxyl group, the nitro group, and the pyrrole moiety dictates its physicochemical properties, including its solubility and stability. The phenol group is expected to enhance hydrophilicity, while the nitro group is a strong electron-withdrawing group[1].
Solubility Profile
The solubility of an organic compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. The solubility of this compound is expected to be influenced by the interplay of its polar functional groups (hydroxyl and nitro) and the aromatic rings.
Expected Qualitative Solubility
Based on the principle of "like dissolves like," the expected solubility of this compound in various solvents is summarized in the table below[4]. The phenolic hydroxyl group suggests that the compound will exhibit acidic properties and thus should be soluble in basic solutions.
| Solvent | Predicted Solubility | Rationale |
| Water | Low to Moderate | The polar hydroxyl and nitro groups may confer some water solubility, but the aromatic rings are hydrophobic. |
| 5% Sodium Hydroxide | Soluble | The acidic phenolic proton will react with a strong base to form a soluble salt.[5][6] |
| 5% Sodium Bicarbonate | Likely Soluble | The electron-withdrawing nitro group increases the acidity of the phenol, likely making it a strong enough acid to react with a weak base.[6] |
| 5% Hydrochloric Acid | Insoluble | The compound does not possess basic functional groups to react with acid. |
| Ethanol, Methanol | Soluble | The compound is expected to be soluble in polar organic solvents. |
| Acetone, Ethyl Acetate | Soluble | Good solubility is expected in these polar aprotic solvents. |
| Dichloromethane | Moderately Soluble | Some solubility is expected due to the overall aromatic character. |
| Hexane, Toluene | Insoluble | The compound is too polar to dissolve in nonpolar solvents. |
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)
This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of a compound.
1. Materials and Equipment:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4)
-
Scintillation vials or screw-capped test tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC with a suitable column and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
2. Procedure:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol) for creating a calibration curve.
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be visually apparent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the samples to pellet any remaining suspended solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
The solubility is calculated from the measured concentration and the dilution factor.
Logical Workflow for Solubility Determination
References
Theoretical Investigations of 3-Nitro-2-(1H-pyrrol-1-yl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational aspects of the novel molecule 3-Nitro-2-(1H-pyrrol-1-yl)phenol. While direct experimental and theoretical studies on this specific compound are not available in the current literature, this document synthesizes findings from extensive research on its constituent functional moieties—nitrophenols and pyrrole-substituted aromatic systems—to project its structural, electronic, and spectroscopic properties. This whitepaper serves as a foundational resource for researchers and professionals in drug development and materials science, offering a predictive framework for the behavior of this molecule and a roadmap for future experimental and computational validation.
Introduction
This compound is a unique organic molecule that combines the electron-withdrawing properties of a nitro group with the electron-rich aromaticity of a pyrrole ring, all substituted on a phenol scaffold. This distinct combination of functional groups suggests a range of interesting chemical and physical properties, including potential applications in medicinal chemistry, materials science, and as a chemical intermediate. The presence of both hydrogen bond donor (-OH) and acceptor (-NO2) groups, along with the steric and electronic influence of the pyrrole ring, points towards complex intermolecular interactions and a rich chemical reactivity profile.
Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for predicting the properties of novel molecules before their synthesis and experimental characterization.[1][2] Such studies can provide crucial insights into molecular geometry, electronic structure, vibrational spectra, and reactivity, thereby guiding experimental efforts and accelerating the discovery process. This guide will extrapolate from existing theoretical data on related compounds to provide a robust predictive analysis of this compound.
Predicted Molecular Geometry and Structural Parameters
The molecular geometry of this compound is anticipated to be influenced by the steric hindrance between the adjacent pyrrole and nitro groups, as well as by the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitro group. DFT calculations on similar ortho-nitrophenols consistently show the presence of a strong intramolecular hydrogen bond that significantly impacts the planarity of the molecule and the bond lengths and angles of the involved functional groups.[3][4]
The pyrrole ring is expected to be non-coplanar with the phenol ring to minimize steric repulsion. The dihedral angle between the two rings will be a key determinant of the molecule's overall conformation and electronic properties.
Table 1: Predicted Geometrical Parameters for this compound (Based on DFT studies of related compounds)
| Parameter | Predicted Value Range | Rationale and Citations |
| Bond Lengths (Å) | ||
| C-N (Nitro) | 1.45 - 1.49 | Typical C-N single bond length in nitroaromatic compounds.[5] |
| N-O (Nitro) | 1.22 - 1.25 | Characteristic of the nitro group.[5] |
| C-N (Pyrrole) | 1.40 - 1.44 | Reflects the bond between the aromatic rings. |
| O-H (Phenol) | 0.96 - 0.98 | Standard phenolic O-H bond length. |
| C-O (Phenol) | 1.35 - 1.38 | Typical for phenols. |
| Bond Angles (°) | ||
| O-N-O (Nitro) | 123 - 126 | Standard bond angle for a nitro group. |
| C-C-N (Nitro) | 118 - 122 | Influenced by steric hindrance from the adjacent pyrrole group. |
| C-N-C (Pyrrole) | 125 - 129 | Angle at the nitrogen connecting the two rings. |
| Dihedral Angles (°) | ||
| C-C-N-C (Pyrrole-Phenol) | 30 - 60 | Non-planarity is expected to reduce steric strain. |
Predicted Electronic Properties
The electronic properties of this compound are expected to be dominated by the interplay between the electron-donating phenol and pyrrole groups and the electron-withdrawing nitro group. This "push-pull" electronic arrangement often leads to interesting photophysical properties and enhanced chemical reactivity.[6]
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions and reactivity. For this molecule, the HOMO is predicted to be localized primarily on the electron-rich phenol and pyrrole rings, while the LUMO is expected to be centered on the electron-deficient nitrobenzene moiety. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability.[1][4] A smaller gap generally implies higher reactivity.
Table 2: Predicted Electronic Properties of this compound
| Parameter | Predicted Value Range | Significance |
| HOMO Energy | -6.0 to -6.5 eV | Indicates electron-donating ability. |
| LUMO Energy | -2.5 to -3.0 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 3.0 to 4.0 eV | Related to chemical reactivity and electronic transitions.[4] |
| Dipole Moment | 3.0 to 5.0 Debye | Suggests a polar molecule with significant charge separation. |
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution. It is predicted that the MEP will show a negative potential (red/yellow) around the oxygen atoms of the nitro and hydroxyl groups, indicating regions susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group and the pyrrole ring will likely exhibit a positive potential (blue), highlighting areas for nucleophilic interaction.
Predicted Vibrational Spectroscopy (FT-IR and Raman)
The vibrational spectrum of this compound is expected to show characteristic peaks for its functional groups. DFT calculations are a powerful tool for predicting vibrational frequencies.[4][7]
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |
| O-H (Phenol) | Stretching | 3200 - 3400 | Broad peak due to intramolecular hydrogen bonding. |
| N-H (Pyrrole) | Stretching | ~3400 | Characteristic N-H stretch of the pyrrole ring. |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Typical for aromatic C-H bonds. |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Multiple bands are expected. |
| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1550 | Strong absorption.[5] |
| NO₂ (Nitro) | Symmetric Stretching | 1330 - 1370 | Strong absorption.[5] |
| C-N (Pyrrole) | Stretching | 1250 - 1350 | |
| C-O (Phenol) | Stretching | 1200 - 1280 |
Proposed Experimental and Computational Protocols
Hypothetical Synthesis Protocol
A plausible synthetic route to this compound could involve a multi-step process. One potential pathway is the Paal-Knorr pyrrole synthesis.[8][9]
-
Nitration of 2-Aminophenol: 2-Aminophenol can be carefully nitrated to introduce the nitro group at the 3-position.
-
Diazotization and Reduction: The resulting amino group can be diazotized and subsequently reduced to yield 2-amino-3-nitrophenol.
-
Paal-Knorr Pyrrole Synthesis: The 2-amino-3-nitrophenol could then be reacted with a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran, in the presence of an acid catalyst to form the pyrrole ring.[8][9]
Characterization: The synthesized compound would be characterized using standard analytical techniques including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure.
Computational Study Protocol
A thorough theoretical investigation of this compound would involve the following computational steps:
-
Geometry Optimization: The molecular structure would be optimized using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation.[7][10]
-
Frequency Calculations: Vibrational frequencies would be calculated at the same level of theory to confirm the optimized structure is a true minimum on the potential energy surface and to predict the IR and Raman spectra.[4]
-
Electronic Property Analysis: HOMO-LUMO energies, the molecular electrostatic potential, and other electronic descriptors would be calculated to understand the molecule's reactivity and electronic structure.[1]
-
Solvent Effects: The influence of different solvents on the geometry and electronic properties could be modeled using a polarizable continuum model (PCM).[11]
Visualizations
To aid in the conceptualization of the theoretical studies, the following diagrams illustrate the molecular structure and a typical computational workflow.
Caption: Predicted molecular structure of this compound.
References
- 1. rjpn.org [rjpn.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. mysite.science.uottawa.ca [mysite.science.uottawa.ca]
- 4. longdom.org [longdom.org]
- 5. A DFT study of the vibrational spectra of 1-, and 2-nitrotriphenylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of two distinct pyrrole moiety-containing arenes from nitroanilines using Paal–Knorr followed by an indium-mediated reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Pyrrole - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]
A Technical Guide to the Discovery, Isolation, and Characterization of Novel Nitropyrrole Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Nitropyrrole-containing natural products represent a rare and fascinating class of secondary metabolites.[1][2] First discovered over three decades ago with the isolation of pyrrolomycins A and B, these compounds are characterized by a pyrrole ring bearing a nitro (-NO₂) group, a feature that is uncommon in nature.[3] They are primarily isolated from microbial sources, including soil bacteria and marine-derived actinomycetes.[4][5] The unique structural motifs and potent biological activities of nitropyrrole derivatives, particularly their antimicrobial and anticancer properties, have made them significant targets for natural product discovery, medicinal chemistry, and drug development.[1][6][7] This guide provides an in-depth overview of the core methodologies used to discover, isolate, and characterize these novel compounds, supported by quantitative data and detailed experimental workflows.
Major Classes of Nitropyrrole Natural Products
Nitropyrrole natural products are broadly categorized based on the position of the nitro group on the pyrrole ring.
-
β-Nitropyrroles (3-Nitropyrroles): This class is primarily represented by the pyrrolomycins , a family of polyhalogenated antibiotics isolated from species like Actinosporangium and Streptomyces.[4][6] Pyrrolomycins A, B, C, D, and E are notable members, exhibiting significant activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[4][6]
-
α-Nitropyrroles (2-Nitropyrroles): This group includes the nitropyrrolins and heronapyrroles .[1] Nitropyrrolins A-E were first isolated from a marine actinomycete and are the first known naturally occurring terpenyl-α-nitropyrroles.[5][6] The heronapyrroles, also from a marine Streptomyces species, feature a farnesylated 2-nitropyrrole core with varying levels of oxidation on the terpene chain.[3][4]
Discovery and Isolation: A Methodological Workflow
The isolation of nitropyrrole derivatives from microbial sources is a multi-step process that requires careful optimization. It begins with fermentation and extraction, followed by extensive chromatographic purification.
Caption: General workflow for the isolation and purification of nitropyrrole derivatives.
Experimental Protocols
1. Fermentation:
-
Strain: A selected microbial strain (e.g., Streptomyces sp. CMB-0423 for heronapyrroles) is cultured.[8]
-
Media: A suitable liquid broth medium (e.g., containing soluble starch, yeast extract, peptone, and seawater) is prepared and autoclaved.
-
Inoculation & Growth: The medium is inoculated with a seed culture of the microorganism and incubated on a shaker at a controlled temperature (e.g., 27-30°C) for several days (typically 7-14 days) to allow for the production of secondary metabolites.
2. Extraction and Initial Fractionation:
-
Harvesting: The culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration.
-
Extraction: The supernatant and the mycelial cake are typically extracted separately with an organic solvent such as ethyl acetate (EtOAc) or butanol. The organic phases are combined.
-
Concentration: The combined organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Chromatographic Purification: The crude extract is a complex mixture requiring multiple chromatographic steps for the isolation of pure compounds.
-
VLC/MPLC: The crude extract is often subjected to Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC) on silica gel as an initial fractionation step, using a gradient of solvents (e.g., hexane-EtOAc followed by EtOAc-methanol).
-
Size-Exclusion Chromatography: Fractions of interest are often further purified using size-exclusion chromatography (e.g., Sephadex LH-20) with a solvent like methanol to separate compounds based on their molecular size.
-
High-Performance Liquid Chromatography (HPLC): The final purification step almost invariably involves Reverse-Phase HPLC (RP-HPLC).[9]
-
Column: A C18 column (e.g., COSMOSIL 5C18-AR-II) is commonly used.[10]
-
Mobile Phase: A gradient system of water and an organic solvent (acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid, is employed.[9][10]
-
Detection: A UV detector is used, monitoring at wavelengths where the pyrrole chromophore absorbs (e.g., 254 nm and 278 nm).[10]
-
4. Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass and molecular formula.[11]
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the carbon-hydrogen framework and establish connectivity.[11][12]
-
X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the relative and absolute stereochemistry.[4]
Biological Activity and Quantitative Data
Nitropyrrole derivatives exhibit a range of biological activities, most notably antibacterial and anticancer effects. The potency of these compounds is quantified by metrics such as Minimum Inhibitory Concentration (MIC) for antibacterial activity and the half-maximal inhibitory concentration (IC₅₀) for cytotoxicity.
Table 1: Antibacterial Activity of Novel Nitropyrrole Derivatives
| Compound | Class | Target Organism | MIC/MBC (µM) | Reference |
|---|---|---|---|---|
| Pyrrolomycin A | β-Nitropyrrole | S. aureus | ~20 (MIC) | [13] |
| Pyrrolomycin C | β-Nitropyrrole | S. aureus | >60 (MBC) | [7] |
| Synthetic Nitro-PM 5a | β-Nitropyrrole | S. aureus | 60 (MBC) | [7] |
| Synthetic Nitro-PM 4d | β-Nitropyrrole | P. aeruginosa | 30 (MIC) | [13] |
| 3-Farnesylpyrrole* | α-Nitropyrrole Derivative | MRSA | 2.8 µg/mL (MIC) | [6] |
| Marinopyrrole A | Bispyrrole Alkaloid | MRSA | Effective | [6] |
| Phallusialide A | Pyrrole Alkaloid | MRSA | 32 µg/mL (MIC) | [6] |
| Phallusialide B | Pyrrole Alkaloid | E. coli | 64 µg/mL (MIC) | [6] |
*A synthetic derivative obtained during the structural evaluation of nitropyrrolins.
Table 2: Anticancer Activity of Synthetic Nitro-Pyrrolomycins
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Pyrrolomycin C | HCT116 (Colon) | 16.0 | [7] |
| Pyrrolomycin C | MCF-7 (Breast) | 11.0 | [7] |
| Nitro-PM 4b | HCT116 (Colon) | 11.0 | [7] |
| Nitro-PM 4b | MCF-7 (Breast) | 10.0 | [7] |
| Nitro-PM 5a | HCT116 (Colon) | 15.0 | [7] |
| Nitro-PM 5a | MCF-7 (Breast) | 14.0 |[7] |
Mechanism of Action
The biological activity of nitropyrrole derivatives is intrinsically linked to the presence of the electron-withdrawing nitro group. Like other nitroaromatic antibiotics, they are believed to act as prodrugs that require reductive bioactivation within the target cell.[14]
Caption: Proposed mechanism of action for nitropyrrole antibiotics via reductive bioactivation.
The process involves several key steps:
-
Cellular Uptake: The lipophilic nitropyrrole compound crosses the cell membrane.[13]
-
Nitro Group Reduction: Inside the cell (particularly in anaerobic or microaerophilic environments), host nitroreductase enzymes reduce the nitro group.[14]
-
Formation of Cytotoxic Intermediates: This reduction generates highly reactive nitrogen species, such as nitroso and hydroxylamine derivatives.[14]
-
Cellular Damage: These reactive intermediates can cause widespread cellular damage by reacting with critical biomolecules like DNA, leading to strand breaks, and inactivating essential proteins and enzymes.[15]
An additional mechanism proposed for pyrrolomycins is the disruption of cellular energy production. They can act as protonophores, which uncouple oxidative phosphorylation by dissipating the proton gradient across the cell membrane, ultimately leading to cell death.[3][7]
Synthetic Strategies
The rarity of nitropyrrole natural products and the desire to create analogues with improved therapeutic properties have driven the development of total synthesis strategies.[8] A key challenge is the regioselective installation of the nitro group onto the pyrrole core.[16][17] Modern synthetic approaches often rely on palladium-catalyzed cross-coupling reactions to construct the carbon skeleton.
References
- 1. Nitropyrrole natural products: isolation, biosynthesis and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Nitropyrrole natural products: isolation, biosynthesis and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitropyrrole natural products: isolation, biosynthesis and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Marine Pyrrole Alkaloids [mdpi.com]
- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acgpubs.org [acgpubs.org]
- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. General Synthesis of the Nitropyrrolin Family of Natural Products via Regioselective CO2-Mediated Alkyne Hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Alchemist's Guide to Aromatic Architecture: A Deep Dive into the Synthesis of Functionalized Pyrroles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrole nucleus, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. Its prevalence in a vast array of natural products, pharmaceuticals, and functional materials underscores the critical importance of robust and versatile synthetic methodologies for its construction and functionalization.[1][2][3][4] From the life-sustaining core of heme and chlorophyll to the intricate frameworks of blockbuster drugs, the substituted pyrrole scaffold offers a privileged platform for molecular design and discovery.[5][6][7] This technical guide provides a comprehensive review of both classical and contemporary strategies for the synthesis of functionalized pyrroles, with a focus on providing detailed experimental protocols and comparative data to aid in the practical application of these powerful chemical transformations.
Classical Approaches: The Foundations of Pyrrole Synthesis
The enduring legacy of 19th and 20th-century organic chemists provides a bedrock of reliable methods for pyrrole ring construction. These name reactions, refined over decades, remain staples in the synthetic chemist's toolbox.
The Paal-Knorr Synthesis: A Symphony of Dicarbonyls and Amines
The Paal-Knorr synthesis is arguably the most straightforward and widely employed method for constructing the pyrrole ring.[8] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[9][10][11] The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole.[9][10]
Logical Workflow of the Paal-Knorr Synthesis
Caption: General workflow of the Paal-Knorr pyrrole synthesis.
Experimental Protocol: Synthesis of N-Benzyl-2,5-dimethylpyrrole
-
Reagents: Hexane-2,5-dione (1.0 eq), Benzylamine (1.1 eq), Acetic Acid (catalytic amount).
-
Solvent: Ethanol.
-
Procedure: To a solution of hexane-2,5-dione in ethanol, benzylamine and a catalytic amount of acetic acid are added. The mixture is refluxed for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-benzyl-2,5-dimethylpyrrole.
| Entry | R1 | R2 | Amine | Yield (%) |
| 1 | Me | Me | NH4OAc | 85 |
| 2 | Ph | Ph | NH4OAc | 92 |
| 3 | Me | Me | PhNH2 | 88 |
| 4 | Et | Et | BnNH2 | 90 |
Table 1: Representative yields for the Paal-Knorr synthesis with various substrates.
The Knorr Pyrrole Synthesis: Building Complexity from α-Amino Ketones
The Knorr pyrrole synthesis is a powerful method for preparing polysubstituted pyrroles.[12] This reaction involves the condensation of an α-amino ketone with a β-ketoester or another dicarbonyl compound with an activated methylene group.[12][13] A key feature of this synthesis is that the α-amino ketones are often generated in situ from the corresponding oximes to avoid self-condensation.[12]
Reaction Mechanism of the Knorr Pyrrole Synthesis
Caption: Simplified mechanism of the Knorr pyrrole synthesis.
Experimental Protocol: Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate (Knorr's Pyrrole) [12][14]
-
Reagents: Ethyl acetoacetate (2.0 eq), Sodium nitrite (1.0 eq), Zinc dust (2.0 eq), Glacial acetic acid.
-
Procedure: Ethyl acetoacetate is dissolved in glacial acetic acid and cooled in an ice bath. A solution of sodium nitrite in water is added slowly to form ethyl 2-oximinoacetoacetate. To this mixture, the second equivalent of ethyl acetoacetate is added, followed by the gradual addition of zinc dust while stirring vigorously. The reaction is exothermic and the temperature should be controlled. After the addition is complete, the mixture is stirred for an additional hour and then poured into water. The precipitated product is collected by filtration, washed with water, and recrystallized from ethanol.[12]
| R1 | R2 | R3 | Yield (%) |
| Me | COOEt | Me | 75-85 |
| Ph | COOEt | Me | 65-75 |
| Me | COMe | Me | 70-80 |
Table 2: Typical yields for the Knorr pyrrole synthesis.
The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis provides a route to substituted pyrroles through the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[15][16] This three-component reaction offers a high degree of flexibility in the substitution pattern of the resulting pyrrole.[15][17]
Experimental Protocol: Generalized Hantzsch Pyrrole Synthesis
-
Reagents: β-ketoester (1.0 eq), α-haloketone (1.0 eq), primary amine (1.1 eq).
-
Solvent: Ethanol or acetic acid.
-
Procedure: The β-ketoester and the primary amine are dissolved in the chosen solvent and stirred for a short period to form the enamine intermediate. The α-haloketone is then added, and the mixture is heated to reflux for several hours. After completion of the reaction, the solvent is evaporated, and the residue is worked up, typically by extraction and subsequent purification by crystallization or chromatography.[15]
| β-ketoester | α-haloketone | Amine | Yield (%) |
| Ethyl acetoacetate | Chloroacetone | NH4OAc | 60-70 |
| Ethyl benzoylacetate | Phenacyl bromide | Aniline | 55-65 |
Table 3: Representative yields for the Hantzsch pyrrole synthesis.
The Barton-Zard Synthesis
The Barton-Zard synthesis is a powerful method for preparing pyrroles with a wide range of substituents. The reaction involves the condensation of a nitroalkene with an α-isocyanoacetate ester under basic conditions.[5][18][19]
Experimental Protocol: General Procedure for the Barton-Zard Synthesis
-
Reagents: Nitroalkene (1.0 eq), Ethyl isocyanoacetate (1.1 eq), a base (e.g., K2CO3, DBU).
-
Solvent: THF or acetonitrile.
-
Procedure: To a solution of the nitroalkene and ethyl isocyanoacetate in the solvent, the base is added portion-wise at room temperature. The reaction mixture is stirred until the starting materials are consumed (monitored by TLC). The solvent is then removed, and the crude product is purified by column chromatography.[20]
| Nitroalkene | Base | Yield (%) |
| β-Nitrostyrene | K2CO3 | 85 |
| 1-Nitrocyclohexene | DBU | 78 |
Table 4: Illustrative yields for the Barton-Zard synthesis.
The Van Leusen Pyrrole Synthesis
The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a versatile C-N=C synthon for the construction of various heterocyles, including pyrroles.[21] The reaction of TosMIC with an activated alkene (Michael acceptor) in the presence of a base leads to the formation of a substituted pyrrole.[22][23]
Experimental Protocol: Synthesis of a 3,4-Disubstituted Pyrrole via the Van Leusen Reaction [24]
-
Reagents: α,β-unsaturated ketone (1.0 eq), Tosylmethyl isocyanide (TosMIC, 1.1 eq), Sodium hydride (NaH, 1.2 eq).
-
Solvent: A mixture of DMSO and diethyl ether.
-
Procedure: A solution of the α,β-unsaturated ketone and TosMIC in DMSO is added dropwise to a suspension of NaH in diethyl ether at room temperature under an inert atmosphere. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.[25]
| Michael Acceptor | Yield (%) |
| Chalcone | 70-85 |
| Ethyl cinnamate | 65-80 |
Table 5: Typical yields for the Van Leusen pyrrole synthesis.
Modern Synthetic Strategies: Expanding the Horizons of Pyrrole Chemistry
While classical methods provide a strong foundation, the demand for more efficient, atom-economical, and regioselective syntheses has driven the development of modern catalytic approaches.
Transition-Metal Catalyzed Syntheses
Transition-metal catalysis has revolutionized organic synthesis, and the construction of pyrroles is no exception.[2] Catalysts based on rhodium, zinc, and other metals can facilitate the synthesis of highly functionalized pyrroles from a variety of starting materials, often under mild conditions.[26][27][28] For instance, the rhodium- or zinc-catalyzed reaction of dienyl azides provides a direct route to 2,5-disubstituted and 2,4,5-trisubstituted pyrroles.[26][27]
Conceptual Overview of a Transition-Metal Catalyzed Pyrrole Synthesis
Caption: Generalized scheme for transition-metal catalyzed pyrrole synthesis.
Experimental Protocol: Zinc-Iodide-Catalyzed Synthesis of 2,5-Disubstituted Pyrroles from Dienyl Azides [26]
-
Reagents: Dienyl azide (1.0 eq), Zinc iodide (ZnI2, 10 mol%).
-
Solvent: Dichloromethane (DCM).
-
Procedure: To a solution of the dienyl azide in DCM is added zinc iodide at room temperature. The reaction mixture is stirred until the starting material is consumed. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel.
| Dienyl Azide Substituents | Catalyst | Yield (%) |
| Aryl, Aryl | ZnI2 | 80-95 |
| Aryl, Alkyl | Rh2(O2CC3F7)4 | 75-90 |
Table 6: Representative yields for the transition-metal-catalyzed synthesis of pyrroles from dienyl azides.[26]
C-H Functionalization of Pyrroles
Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of heterocyclic scaffolds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions.[2][29][30] This approach allows for the introduction of various functional groups directly onto the pyrrole ring, bypassing the need for pre-functionalized starting materials.[31][32] Both metal-catalyzed and metal-free methods have been developed for the C-H functionalization of pyrroles.[29]
Experimental Protocol: Rhodium-Catalyzed C-H Arylation of N-Boc-pyrrole
-
Reagents: N-Boc-pyrrole (1.0 eq), Aryl halide (1.2 eq), [Rh(cod)Cl]2 (2.5 mol%), Ligand (e.g., PCy3, 5 mol%), Base (e.g., K2CO3, 2.0 eq).
-
Solvent: Toluene or dioxane.
-
Procedure: The N-Boc-pyrrole, aryl halide, rhodium catalyst, ligand, and base are combined in a sealed tube under an inert atmosphere. The solvent is added, and the mixture is heated at a specified temperature (e.g., 120 °C) for 12-24 hours. After cooling, the reaction mixture is filtered, the solvent is evaporated, and the product is purified by column chromatography.
| Aryl Halide | Position of Functionalization | Yield (%) |
| Iodobenzene | C2 | 85 |
| 4-Bromotoluene | C2 | 80 |
Table 7: Illustrative yields for the C-H arylation of N-Boc-pyrrole.
Applications in Drug Development
The synthetic methodologies described herein are instrumental in the discovery and development of new therapeutic agents.[4][33][34] Many blockbuster drugs, such as the cholesterol-lowering agent Atorvastatin (Lipitor®) and the anti-inflammatory drug Tolmetin, feature a functionalized pyrrole core.[7][35][36] The ability to rapidly and efficiently synthesize libraries of pyrrole derivatives is crucial for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.[34][37]
Conclusion
The synthesis of functionalized pyrroles is a rich and evolving field of organic chemistry. From the time-honored classical name reactions to the cutting-edge transition-metal-catalyzed and C-H functionalization strategies, the synthetic chemist has an ever-expanding arsenal of tools to construct and modify this important heterocyclic scaffold. The detailed protocols and comparative data presented in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the continued exploration and exploitation of the vast chemical space offered by functionalized pyrroles. The ongoing development of greener, more efficient, and highly selective synthetic methods will undoubtedly continue to fuel innovation in medicine and materials science.[8][38]
References
- 1. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrroles, Indoles, and Carbazoles through Transition Metal-Catalyzed CâH Functionalization | Yoshikai Group [pharm.tohoku.ac.jp]
- 3. Recent Advancements in Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. soc.chim.it [soc.chim.it]
- 7. mdpi.com [mdpi.com]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 12. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 13. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 14. youtube.com [youtube.com]
- 15. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 16. thieme-connect.com [thieme-connect.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. allaboutchemistry.net [allaboutchemistry.net]
- 19. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 20. Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate [mdpi.com]
- 21. Van Leusen Reaction [organic-chemistry.org]
- 22. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides [organic-chemistry.org]
- 27. Transition metal-catalyzed synthesis of pyrroles from dienyl azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. scilit.com [scilit.com]
- 29. researchgate.net [researchgate.net]
- 30. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 31. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Divergent synthesis of pyrrolizine derivatives through C–H bond functionalization of pyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 33. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 34. scitechnol.com [scitechnol.com]
- 35. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 36. nbinno.com [nbinno.com]
- 37. A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 38. books.lucp.net [books.lucp.net]
Methodological & Application
Application Notes & Protocols for the Analytical Characterization of 3-Nitro-2-(1H-pyrrol-1-yl)phenol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Nitro-2-(1H-pyrrol-1-yl)phenol is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its biological activity is inferred from the known properties of related nitro-containing and pyrrole-based compounds, which have demonstrated a range of activities including antibacterial, antifungal, and anticancer properties. Accurate and robust analytical methods are crucial for the purity assessment, stability testing, and quality control of this compound in research and development settings. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques.
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties of this compound is presented below. These values are estimated based on the structure and data from similar compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₈N₂O₃ |
| Molecular Weight | 204.18 g/mol |
| Appearance | Yellowish crystalline solid |
| Melting Point | 150-155 °C |
| Boiling Point | > 300 °C (decomposes) |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. |
| pKa | ~7.5 (phenolic hydroxyl) |
High-Performance Liquid Chromatography (HPLC)
Application: To determine the purity of this compound and to quantify it in various sample matrices.
Experimental Protocol:
A reversed-phase HPLC method is proposed for the analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid). A typical starting condition could be 60% acetonitrile and 40% water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV-Vis spectrum, a primary wavelength of 275 nm and a secondary wavelength of 350 nm are recommended for detection.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation:
| Parameter | Predicted Value |
| Retention Time | 4.5 ± 0.5 min (under the specified isocratic conditions) |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Linearity (r²) | > 0.999 |
Workflow for HPLC Analysis:
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application: To confirm the identity and assess the purity of this compound, particularly for volatile impurities. Derivatization may be necessary to improve volatility and peak shape.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 m/z.
-
Sample Preparation (with derivatization): To a solution of the sample in pyridine, add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60 °C for 30 minutes.
Data Presentation:
| Parameter | Predicted Value |
| Retention Time | ~15 min (underivatized, may vary significantly) |
| Molecular Ion (M⁺) | m/z 204 |
| Key Fragment Ions | m/z 174 ([M-NO]⁺), 158 ([M-NO₂]⁺), 130, 103, 77 |
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: To elucidate and confirm the chemical structure of this compound.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
¹H NMR:
-
Acquire at least 16 scans.
-
Reference the solvent peak (DMSO at 2.50 ppm, CDCl₃ at 7.26 ppm).
-
-
¹³C NMR:
-
Acquire with proton decoupling.
-
Reference the solvent peak (DMSO-d₆ at 39.52 ppm, CDCl₃ at 77.16 ppm).
-
Data Presentation (Predicted Chemical Shifts in DMSO-d₆):
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Phenolic OH | ~10.5 | br s | 1H | -OH |
| Aromatic CH | 7.8-8.2 | m | 3H | Phenyl protons |
| Pyrrole CH | 6.2-7.0 | m | 4H | Pyrrole protons |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Aromatic C | 110-160 | Phenyl and Pyrrole carbons |
| C-NO₂ | ~145 | Carbon attached to nitro group |
| C-OH | ~155 | Carbon attached to hydroxyl group |
Infrared (IR) Spectroscopy
Application: To identify the functional groups present in this compound.
Experimental Protocol:
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: 4000-400 cm⁻¹.
Data Presentation:
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H stretch (phenolic) | 3200-3500 (broad) |
| N-O stretch (nitro, asymmetric) | 1510-1560 |
| N-O stretch (nitro, symmetric) | 1345-1385 |
| C=C stretch (aromatic) | 1450-1600 |
| C-N stretch | 1250-1350 |
| C-H stretch (aromatic) | 3000-3100 |
UV-Vis Spectroscopy
Application: To determine the absorption maxima, which can be useful for quantification and as a detection wavelength in HPLC.
Experimental Protocol:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: Methanol or ethanol.
-
Concentration: Prepare a dilute solution (e.g., 10 µg/mL).
-
Spectral Range: 200-600 nm.
Data Presentation:
| Parameter | Predicted Value |
| λmax 1 | ~275 nm |
| λmax 2 | ~350 nm |
Potential Biological Signaling Pathway
Nitro- and pyrrole-containing compounds have been reported to exhibit anticancer activity through various mechanisms, including the induction of apoptosis. A generalized potential signaling pathway is depicted below.
Caption: Potential apoptotic signaling pathway induced by this compound.
Application Note and Protocol: Nitration of 2-(1H-pyrrol-1-yl)phenol
Abstract
This document provides a detailed experimental protocol for the regioselective nitration of 2-(1H-pyrrol-1-yl)phenol. The presence of two activating rings, a phenol and a pyrrole, presents a challenge in controlling the regioselectivity of electrophilic aromatic substitution. The protocol described herein is adapted from established methods for the nitration of substituted phenols and aims to favor the synthesis of 5-nitro-2-(1H-pyrrol-1-yl)phenol.[1] This application note is intended for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
2-(1H-pyrrol-1-yl)phenol is an aromatic compound containing both a phenol and a pyrrole moiety. The nitration of such a molecule is of interest for the synthesis of novel intermediates for pharmaceuticals, agrochemicals, and dyes. The nitro group is a versatile functional group that can be further transformed into other functionalities, such as amines, or used to modulate the electronic properties of the molecule. The hydroxyl group of the phenol and the pyrrole ring are both strongly activating and ortho-, para-directing, which can lead to a mixture of products. However, by controlling the reaction conditions and the choice of nitrating agent, regioselective nitration can be achieved. This protocol focuses on a method using a metal nitrate, a common and effective reagent for the controlled nitration of phenols.[2][3] A specific method has been reported for the nitration of 2-pyrrol-1-yl-phenol using fuming nitric acid in concentrated sulfuric acid at low temperatures to yield 4-nitro-2-pyrrol-1-yl-phenol (an isomer of the target compound) as the major product.[4]
Reaction Scheme
Caption: Nitration of 2-(1H-pyrrol-1-yl)phenol to 5-Nitro-2-(1H-pyrrol-1-yl)phenol.
Materials and Reagents
| Substance | Formula | MW ( g/mol ) | CAS No. | Supplier |
| 2-(1H-pyrrol-1-yl)phenol | C₁₀H₉NO | 159.18 | 32277-91-1 | Sigma-Aldrich |
| Copper(II) Nitrate Trihydrate | Cu(NO₃)₂·3H₂O | 241.60 | 10031-43-3 | Sigma-Aldrich |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Sigma-Aldrich |
| n-Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Sigma-Aldrich |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Sigma-Aldrich |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 | Sigma-Aldrich |
Experimental Protocol
This protocol is designed for a 1 mmol scale reaction.
1. Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(1H-pyrrol-1-yl)phenol (159 mg, 1.0 mmol).
-
Dissolve the starting material in 10 mL of glacial acetic acid.
-
Stir the solution at room temperature (approx. 25°C) until all the solid has dissolved.
2. Addition of Nitrating Agent:
-
In a separate vial, weigh out copper(II) nitrate trihydrate (242 mg, 1.0 mmol).
-
Add the copper(II) nitrate trihydrate to the solution of 2-(1H-pyrrol-1-yl)phenol in one portion.
-
The reaction mixture is expected to change color upon addition of the nitrating agent.
3. Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the eluent.
-
The reaction is typically complete within 2-4 hours.
4. Work-up Procedure:
-
Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a 250 mL beaker containing 100 mL of ice-cold water.
-
Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers in a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acetic acid, followed by a wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification:
-
Purify the crude product by column chromatography on silica gel.
-
A gradient elution system of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc) is recommended to separate the desired product from any unreacted starting material and isomers.
-
Collect the fractions containing the desired product (identified by TLC) and combine them.
-
Evaporate the solvent under reduced pressure to yield the purified 5-nitro-2-(1H-pyrrol-1-yl)phenol as a solid.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the nitration of 2-(1H-pyrrol-1-yl)phenol.
Data Presentation
The expected major product of this reaction is 5-nitro-2-(1H-pyrrol-1-yl)phenol. Other isomers may be formed in minor amounts.
| Compound | Structure | Formula | MW ( g/mol ) | CAS No. |
| 2-(1H-pyrrol-1-yl)phenol (Starting Material) | C₁₀H₉NO | 159.18 | 32277-91-1 | |
| 5-Nitro-2-(1H-pyrrol-1-yl)phenol (Product) | C₁₀H₈N₂O₃ | 204.18 | 106981-64-0[1] |
Safety Precautions
-
General: This procedure should be carried out in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves (e.g., neoprene or butyl rubber), must be worn at all times.[6][7]
-
Phenols: Phenol and its derivatives are toxic and corrosive. They can be absorbed through the skin and may cause severe burns.[6][8] Avoid all contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]
-
Nitrating Agents: Nitric acid and metal nitrates are strong oxidizing agents. They can react violently with organic materials. Handle with care and avoid contact with flammable substances.
-
Solvents: Dichloromethane and acetic acid are corrosive and have associated health risks. Handle them in a fume hood to avoid inhalation of vapors.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.
Characterization
The identity and purity of the synthesized 5-nitro-2-(1H-pyrrol-1-yl)phenol can be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry of the nitro group substitution.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected M⁺ = 204.18).
-
Melting Point: To assess the purity of the final product.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -OH, -NO₂, C-N).
This protocol provides a general guideline. Optimization of reaction time, temperature, and solvent may be necessary to achieve the best results for specific research applications.
References
- 1. 106981-64-0(5-Nitro-2-(1H-pyrrol-1-yl)phenol) | Kuujia.com [kuujia.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. 4-Nitro-2-pyrrol-1-yl-phenol | Benchchem [benchchem.com]
- 5. corning.com [corning.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. ehs.berkeley.edu [ehs.berkeley.edu]
Application Notes and Protocols for Antibacterial Assays Using 3-Nitro-2-(1H-pyrrol-1-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antibacterial efficacy of the novel compound, 3-Nitro-2-(1H-pyrrol-1-yl)phenol. This document is intended for researchers and professionals in the fields of microbiology, infectious diseases, and drug development.
Introduction
This compound is a synthetic compound belonging to the class of nitro-phenolic pyrroles. This class of molecules has garnered significant interest due to the established antibacterial properties of both phenolic and pyrrole-containing compounds. Phenolic compounds are known to exert antimicrobial effects through various mechanisms, including cell membrane disruption and enzyme inhibition. Similarly, pyrrole derivatives, such as the natural antibiotics pyrrolomycins, have demonstrated potent activity against a range of bacteria. The presence of a nitro group can further enhance the antimicrobial efficacy of organic compounds.
The structural features of this compound, particularly the ionizable phenolic hydroxyl group and the lipophilic pyrrole ring, suggest a potential mechanism of action involving the disruption of bacterial cell membranes. It is hypothesized that this compound may act as a protonophore, dissipating the proton motive force across the bacterial membrane, which is crucial for ATP synthesis and other essential cellular processes. This mode of action is particularly promising as it targets a fundamental aspect of bacterial physiology, potentially reducing the likelihood of resistance development.
These notes provide standardized protocols for determining the antibacterial activity of this compound, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against clinically relevant Gram-positive and Gram-negative bacteria.
Data Presentation
While specific experimental data for this compound is not yet available, the following tables present published data for structurally related nitro-pyrrolomycin compounds against key bacterial pathogens to provide a comparative context for expected efficacy.
Table 1: Minimum Bactericidal Concentration (MBC) of Synthetic Nitro-Pyrrolomycins
| Compound | S. aureus (MBC in µM) | P. aeruginosa (MBC in µM) | Reference |
| Nitro-Pyrrolomycin 5a | >100 | >100 | [1] |
| Nitro-Pyrrolomycin 5b | >100 | >100 | [1] |
| Nitro-Pyrrolomycin 5c | 50 | 10 | [1] |
| Nitro-Pyrrolomycin 5d | 100 | 10 | [1] |
| Natural Pyrrolomycin-C | 100 | 100 | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of Various Pyrrole Derivatives
| Compound Class | Bacterial Strain(s) | MIC Range (µg/mL) | Reference |
| Pyrrole Benzamide Derivatives | Staphylococcus aureus | 3.12 - 12.5 | [2] |
| Pyrrole-3-carboxaldehyde Derivatives | Pseudomonas putida | 16 - 64 | [2] |
| Pyrrolamide Inhibitor | Staphylococcus aureus | 0.008 | [2] |
| Pyrrolamide Inhibitor | Escherichia coli | 1 | [2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted standard.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution of the Test Compound:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Include a positive control (bacteria in CAMHB without the compound) and a negative control (CAMHB only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring absorbance.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Sterile micropipette and tips
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Wells:
-
From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a TSA plate.
-
-
Incubation:
-
Incubate the TSA plates at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the agar plate.
-
Visualizations
Caption: Workflow for MIC and MBC determination.
References
Application of 3-Nitro-2-(1H-pyrrol-1-yl)phenol in Cancer Cell Line Studies: A Review of Related Compounds
Extensive literature searches did not yield any specific studies on the application of 3-Nitro-2-(1H-pyrrol-1-yl)phenol in cancer cell line research. Therefore, the following information is based on studies of structurally related compounds containing pyrrole, nitrophenol, or similar functional groups, which may provide insights into the potential, though unverified, anticancer activities of the specified molecule.
Researchers investigating novel anticancer agents have explored various derivatives of pyrrole and nitrophenol, demonstrating a range of activities against different cancer cell lines. These studies highlight the potential of this chemical space in oncology research.
I. Insights from Structurally Related Pyrrole Derivatives
Several studies have focused on synthetic pyrrole derivatives as potential anticancer therapeutics. These compounds have been shown to act through various mechanisms, including the inhibition of key protein kinases like EGFR and VEGFR, induction of apoptosis, and disruption of microtubule polymerization.
For instance, certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have been identified as potent inhibitors of tubulin polymerization. One such compound, a 1-(3-aminophenyl)pyrrole derivative (formed from the reduction of a nitrophenyl precursor), demonstrated significant inhibition of tubulin assembly with an IC50 of 1.4 μM and inhibited the growth of MCF-7 breast cancer cells with an IC50 of 15 nM.[1] This suggests that the pyrrole scaffold can be a crucial component for potent antimitotic activity.
Furthermore, a class of polyenylpyrroles has been designed and synthesized, with two compounds exhibiting high cytotoxicity against the human non-small-cell lung carcinoma cell line A549, with IC50 values of 0.6 and 0.01 μM.[2] These compounds were shown to be non-toxic to normal human lung cells, indicating a degree of selectivity.[2]
II. Anticancer Potential of Nitro-Containing Aromatic Compounds
The presence of a nitro group on an aromatic ring is a common feature in many biologically active compounds, including some with anticancer properties. Studies on synthetic nitro-pyrrolomycins, where nitro groups replace other substituents on the pyrrole nucleus, have shown promising results. These modifications were aimed at reducing cytotoxicity while maintaining or enhancing biological activity.[3] Some of these new nitro-pyrrolomycins were found to be as active as or more active than the natural counterpart in inhibiting the proliferation of colon (HCT116) and breast (MCF7) cancer cell lines, while being less toxic to normal epithelial cells.[3]
III. Potential Mechanisms of Action
Based on the literature for related compounds, the potential anticancer mechanisms of a molecule like this compound, were it to be synthesized and tested, might involve:
-
Induction of Apoptosis: Many pyrrole and nitrophenol derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often mediated through the activation of caspases and regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[2]
-
Enzyme Inhibition: As seen with other pyrrole derivatives, inhibition of protein kinases such as EGFR and VEGFR, which are crucial for cancer cell growth and survival, could be a potential mechanism.[4]
-
Tubulin Polymerization Inhibition: The pyrrole moiety is present in compounds that interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]
IV. Experimental Protocols for Evaluating Related Compounds
The following are generalized experimental protocols that are commonly used in the studies of related pyrrole and nitrophenol derivatives for their anticancer activity.
A. Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
This protocol is used to assess the effect of a compound on the proliferation of cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a range from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
B. Apoptosis Assay (e.g., Annexin V-FITC/PI Staining)
This method is used to detect and quantify apoptosis.
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
C. Western Blotting for Protein Expression Analysis
This technique is used to detect specific proteins involved in signaling pathways.
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, EGFR).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
V. Visualizing Experimental Workflows and Potential Pathways
While specific signaling pathways for this compound are unknown, a general workflow for its initial investigation and a hypothetical signaling pathway based on related compounds can be visualized.
Caption: Figure 1: General Experimental Workflow for Anticancer Drug Screening
Caption: Figure 2: Hypothetical Apoptosis Induction Pathway
References
- 1. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of polyenylpyrrole derivatives as anticancer agents acting through caspases-dependent apoptosis [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Nitro-2-(1H-pyrrol-1-yl)phenol as a Potential Fluorescent Probe
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Nitro-2-(1H-pyrrol-1-yl)phenol is a novel organic compound with structural features that suggest its potential as a fluorescent probe. The molecule incorporates a phenol ring, a pyrrole moiety, and a nitro group. The interplay between the electron-donating phenol and the electron-withdrawing nitro group can give rise to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is a common mechanism in fluorescent probes. The pyrrole group can be further functionalized to modulate the compound's solubility, selectivity, and spectral properties.
Potential applications for a probe with this structure could include the detection of various analytes such as pH, metal ions, or reactive oxygen species (ROS), and for cellular imaging. The specific sensing mechanism would depend on the interaction of the target analyte with the phenol, pyrrole, or nitro functional groups.
Potential Sensing Mechanisms
The fluorescence of this compound could be modulated by several mechanisms, primarily based on the interaction of an analyte with the phenol or nitro group.
-
Photoinduced Electron Transfer (PeT): The phenol group can act as a photoinduced electron transfer donor, quenching the fluorescence of the molecule. Upon interaction with an analyte (e.g., a metal ion that coordinates with the hydroxyl group), the PeT process can be inhibited, leading to a "turn-on" fluorescence response.
-
Intramolecular Charge Transfer (ICT): The presence of both an electron-donating group (phenolic hydroxyl) and an electron-withdrawing group (nitro) on the aromatic ring can lead to an ICT state upon excitation. Changes in the local environment, such as solvent polarity or the binding of an analyte, can affect the energy of the ICT state and thus modulate the fluorescence emission wavelength and intensity.
Below is a conceptual diagram illustrating a potential PeT-based sensing mechanism.
Caption: Conceptual Photoinduced Electron Transfer (PeT) mechanism for a fluorescent probe.
Quantitative Data (Hypothetical)
As no specific experimental data is available, the following table presents hypothetical yet plausible quantitative data for a fluorescent probe based on the this compound scaffold. This data is for illustrative purposes and would need to be experimentally determined.
| Parameter | Value | Conditions |
| Excitation Wavelength (λex) | 380 nm | PBS buffer, pH 7.4 |
| Emission Wavelength (λem) | 480 nm (OFF state), 520 nm (ON state) | PBS buffer, pH 7.4 |
| Quantum Yield (Φ) | < 0.01 (OFF state), 0.35 (ON state) | PBS buffer, pH 7.4 |
| Molar Absorptivity (ε) | 1.5 x 10⁴ M⁻¹cm⁻¹ | PBS buffer, pH 7.4 |
| Limit of Detection (LOD) | 50 nM | For a hypothetical analyte |
| Response Time | < 5 minutes | For a hypothetical analyte |
| Optimal pH Range | 6.0 - 8.0 |
Experimental Protocols
The following are generalized protocols for the synthesis, characterization, and application of a fluorescent probe based on the this compound structure.
General Synthesis Protocol
The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route could be the nitration of 2-(1H-pyrrol-1-yl)phenol. The general workflow for synthesis and purification is outlined below.
Caption: General workflow for the synthesis of this compound.
Protocol:
-
Reaction Setup: Dissolve the starting material, 2-(1H-pyrrol-1-yl)phenol, in a suitable solvent (e.g., glacial acetic acid) in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
-
Nitration: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the cooled solution while maintaining a low temperature (0-5 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water to quench the reaction. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol for Fluorescence Measurements
Materials:
-
Stock solution of the fluorescent probe (e.g., 1 mM in DMSO).
-
Buffer solution (e.g., Phosphate-Buffered Saline - PBS, pH 7.4).
-
Stock solutions of various analytes (e.g., metal salts, ROS generators).
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of Working Solutions: Prepare a working solution of the fluorescent probe (e.g., 10 µM) by diluting the stock solution in the desired buffer.
-
Fluorescence Titration:
-
Place 2 mL of the probe working solution into a quartz cuvette.
-
Record the initial fluorescence spectrum (excitation at the determined λex).
-
Add small aliquots of the analyte stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence spectrum.
-
Continue this process until no significant change in fluorescence is observed.
-
-
Selectivity Test:
-
Prepare a series of solutions, each containing the probe and a different potential interfering species at a concentration significantly higher than the target analyte.
-
Record the fluorescence response for each solution.
-
Compare the response to that obtained with the target analyte to assess selectivity.
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the analyte concentration to determine the detection range and limit of detection.
Protocol for Cellular Imaging
Materials:
-
Cultured cells (e.g., HeLa, HepG2).
-
Cell culture medium.
-
Fluorescent probe stock solution (in DMSO).
-
Confocal laser scanning microscope.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Culture: Seed the cells on a glass-bottom dish and culture until they reach the desired confluency.
-
Probe Loading:
-
Prepare a loading solution of the probe (e.g., 5 µM) in serum-free cell culture medium.
-
Remove the culture medium from the cells and wash with PBS.
-
Add the probe loading solution to the cells and incubate for a specified time (e.g., 30 minutes) at 37 °C.
-
-
Analyte Treatment (Optional):
-
After probe loading, wash the cells with PBS.
-
Treat the cells with the analyte of interest (e.g., a drug that induces ROS production) in fresh culture medium for the desired duration.
-
-
Imaging:
-
Wash the cells with PBS to remove any excess probe or analyte.
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells using a confocal microscope with the appropriate excitation and emission filters.
-
Caption: General workflow for cellular imaging using a fluorescent probe.
Conclusion
While specific experimental data for this compound is yet to be reported, its structural components suggest significant potential as a fluorescent probe. The protocols and conceptual frameworks provided here offer a starting point for researchers interested in exploring the synthesis, characterization, and application of this and similar molecules. Further research is necessary to elucidate its specific photophysical properties, sensing capabilities, and suitability for various applications in chemical and biological research.
Application Notes and Protocols: Electrochemical Polymerization of Pyrrole-Containing Phenols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and electrochemical polymerization of pyrrole-containing phenols. The resulting functionalized polypyrrole films have significant potential in various applications, including biosensor development and controlled drug delivery systems.
Introduction
Polypyrrole (PPy) is a widely studied conducting polymer due to its excellent electrical conductivity, environmental stability, and biocompatibility.[1][2] The incorporation of functional groups, such as phenols, into the pyrrole monomer unit allows for the creation of polymers with tailored properties. The phenol moiety can be used for further chemical modification, enzyme immobilization, or to influence the polymer's hydrophilicity and drug-loading capacity.
Electrochemical polymerization is a powerful technique for fabricating thin, uniform, and adherent polymer films on electrode surfaces.[3][4] This method offers precise control over film thickness, morphology, and properties by adjusting parameters such as monomer concentration, supporting electrolyte, and the applied potential or current.[5][6]
This document outlines the synthesis of a pyrrole-containing phenol monomer, its electrochemical polymerization, and potential applications in biosensing and drug delivery.
Synthesis of Pyrrole-Containing Phenol Monomer
A common precursor for this application is 3-(4-hydroxyphenyl)-1H-pyrrole. While a specific one-pot synthesis protocol from basic starting materials is not detailed in the provided search results, a general approach can be outlined based on established pyrrole synthesis methods, such as the Paal-Knorr synthesis or variations thereof, which involve the reaction of a 1,4-dicarbonyl compound with an amine.[7] For the synthesis of substituted pyrroles, more advanced multi-step methods are often employed.[8][9][10]
A plausible synthetic route would involve the coupling of a protected p-hydroxyphenylboronic acid with a suitable brominated pyrrole derivative via a Suzuki coupling reaction, followed by deprotection. For the purpose of these notes, we will assume the monomer is available and proceed to the polymerization step.
Electrochemical Polymerization: Protocols and Data
The electrochemical polymerization of pyrrole-containing phenols can be achieved through various electrochemical techniques, most commonly cyclic voltammetry (CV) or potentiostatic (constant potential) methods.[3][11]
Experimental Setup
A standard three-electrode electrochemical cell is required, consisting of:
-
Working Electrode (WE): The substrate where the polymer film will be deposited (e.g., Glassy Carbon Electrode (GCE), Indium Tin Oxide (ITO) coated glass, Platinum (Pt) electrode).
-
Counter Electrode (CE): An inert conductor with a larger surface area than the WE (e.g., Platinum wire or mesh).
-
Reference Electrode (RE): Provides a stable potential reference (e.g., Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)).
Protocol for Electropolymerization by Cyclic Voltammetry
This method involves cycling the potential of the working electrode in a solution containing the monomer and a supporting electrolyte. The repeated oxidation and reduction of the monomer leads to the formation and growth of a polymer film on the electrode surface.[11]
Experimental Workflow for Electropolymerization
References
- 1. mdpi.com [mdpi.com]
- 2. Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of electrogenerated polypyrrole-benzophenone films coated on poly(pyrrole-methyl metacrylate) optic-conductive fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly regioselective synthesis of 3,4-disubstituted 1H-pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for High-Throughput Screening of Nitropyrrole Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the high-throughput screening (HTS) of nitropyrrole compound libraries, offering detailed protocols for key experiments, data presentation guidelines, and visualizations of relevant signaling pathways. Nitropyrrole scaffolds are of significant interest in drug discovery due to their presence in natural products with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] This document outlines strategies for identifying and characterizing bioactive nitropyrrole compounds for therapeutic development.
Introduction to High-Throughput Screening (HTS)
High-throughput screening is a drug discovery process that allows for the rapid assessment of large numbers of chemical compounds for their biological activity.[3] This methodology utilizes automation, miniaturized assays, and sensitive detection methods to quickly identify "hits"—compounds that modulate a specific biological target or pathway.[4] These hits can then be optimized through medicinal chemistry to develop lead compounds for further preclinical and clinical investigation.[3]
HTS assays can be broadly categorized into two types:
-
Biochemical Assays: These assays measure the effect of a compound on a purified target, such as an enzyme or receptor, in a cell-free system.[5][6][7] They are useful for identifying direct inhibitors or activators of a specific molecule.
-
Cell-Based Assays: These assays are conducted using living cells and measure a compound's effect on a cellular process, such as cell viability, proliferation, or the activation of a signaling pathway.[6][8][9] Cell-based assays provide a more physiologically relevant context for assessing compound activity.[6]
Data Presentation: High-Throughput Screening of a Hypothetical Nitropyrrole Library
Effective data management and presentation are crucial for interpreting HTS results. The following tables represent typical data generated from primary and secondary screens of a hypothetical nitropyrrole library.
Table 1: Primary High-Throughput Screen Data for Nitropyrrole Library - Single Concentration
| Compound ID | Concentration (µM) | Assay Type | Target/Cell Line | % Inhibition | Hit (Yes/No) |
| NP-001 | 10 | Cell Viability | MCF-7 | 85.2 | Yes |
| NP-002 | 10 | Cell Viability | MCF-7 | 12.5 | No |
| NP-003 | 10 | Enzyme Inhibition | VEGFR2 Kinase | 92.1 | Yes |
| NP-004 | 10 | Enzyme Inhibition | VEGFR2 Kinase | 5.3 | No |
| NP-005 | 10 | Antibacterial | S. aureus | 98.7 | Yes |
| NP-006 | 10 | Antibacterial | S. aureus | 2.4 | No |
| ... | ... | ... | ... | ... | ... |
Table 2: Secondary Screen - Dose-Response Data for Hit Compounds
| Compound ID | Assay Type | Target/Cell Line | IC50 / EC50 (µM) |
| NP-001 | Cell Viability | MCF-7 | 1.2 |
| NP-003 | Enzyme Inhibition | VEGFR2 Kinase | 0.5 |
| NP-005 | Antibacterial | S. aureus | 0.8 |
| ... | ... | ... | ... |
Experimental Protocols
The following are detailed protocols for key experiments commonly used in the high-throughput screening of nitropyrrole compound libraries.
Cell Viability Assay (MTS Assay)
This protocol is designed to assess the effect of nitropyrrole compounds on the viability of cancer cell lines. The MTS assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Nitropyrrole compound library (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
384-well clear-bottom, black-walled plates
-
Automated liquid handling system
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute cells to the desired seeding density (e.g., 2,000 cells/well) in cell culture medium.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.
-
-
Compound Addition:
-
Prepare a working solution of the nitropyrrole compounds at the desired final concentration (e.g., 10 µM) by diluting the stock library plates.
-
Using an automated liquid handler, add 10 µL of the compound solution to the corresponding wells. Include wells with DMSO only as a negative control and a known cytotoxic compound as a positive control.
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTS Reagent Addition and Incubation:
-
Add 10 µL of MTS reagent to each well.
-
Incubate the plate at 37°C for 1-4 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with medium only).
-
Calculate the percentage of cell viability for each compound-treated well relative to the DMSO-treated control wells.
-
Hits are typically defined as compounds that reduce cell viability by a certain threshold (e.g., >50% inhibition).
-
Antibacterial Assay (Broth Microdilution)
This protocol is used to determine the minimum inhibitory concentration (MIC) of nitropyrrole compounds against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Nitropyrrole compound library (dissolved in DMSO)
-
Resazurin solution
-
384-well plates
-
Automated liquid handling system
-
Plate reader capable of measuring fluorescence (Ex/Em = 560/590 nm)
Protocol:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the bacterial strain into the growth medium and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
-
-
Compound Plating:
-
Serially dilute the nitropyrrole compounds in the growth medium in a 384-well plate to create a concentration gradient.
-
Include wells with no compound (growth control) and a known antibiotic (positive control).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial culture to each well.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Resazurin Addition and Incubation:
-
Add resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure fluorescence at an excitation of 560 nm and an emission of 590 nm. A decrease in fluorescence indicates bacterial growth inhibition.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth (indicated by a lack of color change or low fluorescence).
-
Enzyme Inhibition Assay (Receptor Tyrosine Kinase)
This protocol is designed to identify nitropyrrole compounds that inhibit the activity of a receptor tyrosine kinase (RTK), such as VEGFR2 or PDGFR.
Materials:
-
Recombinant human RTK (e.g., VEGFR2)
-
Kinase buffer
-
ATP
-
Biotinylated peptide substrate
-
Nitropyrrole compound library (dissolved in DMSO)
-
Streptavidin-coated 384-well plates
-
Phospho-tyrosine specific antibody conjugated to a reporter (e.g., HRP or a fluorescent dye)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection reagent (e.g., TMB for HRP, or a fluorescence-based substrate)
-
Automated liquid handling system
-
Plate reader
Protocol:
-
Compound and Enzyme Preparation:
-
Dispense the nitropyrrole compounds into the wells of a 384-well plate.
-
Add the RTK to each well.
-
-
Reaction Initiation:
-
Add a mixture of ATP and the biotinylated peptide substrate to each well to start the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Reaction Termination:
-
Add a stop solution (e.g., EDTA) to each well.
-
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the phospho-tyrosine specific antibody and incubate.
-
Wash the plate again.
-
Add the detection reagent and measure the signal (absorbance or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the control wells (no compound).
-
Determine the IC50 values for the hit compounds through dose-response experiments.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical high-throughput screening workflow for a nitropyrrole compound library.
Caption: High-throughput screening workflow for nitropyrrole compounds.
Signaling Pathways
The following diagrams illustrate key signaling pathways that can be targeted by nitropyrrole compounds.
Some nitropyrrole-containing natural products, like pyrrolomycins, exhibit antibacterial activity by acting as protonophores, which disrupt the proton motive force across the bacterial cell membrane.[10]
Caption: Protonophore mechanism of nitropyrrole compounds.
Many pyrrole derivatives have been shown to inhibit receptor tyrosine kinases like VEGFR and PDGFR, which are crucial for tumor angiogenesis and growth.[11]
Caption: Inhibition of VEGFR/PDGFR signaling by nitropyrroles.
Certain pyrrole derivatives have demonstrated the ability to suppress the Hedgehog signaling pathway, which is aberrantly activated in several cancers.[12][13]
Caption: Inhibition of the Hedgehog signaling pathway by nitropyrroles.
References
- 1. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. htsvis.dkfz.de [htsvis.dkfz.de]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Use the protonmotive force: mitochondrial uncoupling and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sinobiological.com [sinobiological.com]
Application Notes: In Vitro Cytotoxicity Assays for Novel Pyrrole Derivatives
Introduction
In the field of drug discovery and development, the evaluation of a novel compound's potential toxicity is a critical early step.[1][2] For new chemical entities, such as pyrrole derivatives, which have shown promise as bioactive molecules, in vitro cytotoxicity assays are indispensable tools.[3][4] These assays provide crucial insights into how a compound affects cellular health, proliferation, and viability.[2][5] By quantifying cellular responses to varying concentrations of a test compound, researchers can determine key parameters like the half-maximal inhibitory concentration (IC₅₀), guiding the selection of promising candidates for further preclinical development.[1]
This document provides detailed protocols for three common and robust in vitro assays used to assess the cytotoxicity of novel pyrrole derivatives: the MTT assay, the LDH release assay, and the Caspase-Glo® 3/7 apoptosis assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.[6]
Experimental Protocol: MTT Assay
Materials:
-
Novel pyrrole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7][8]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[7] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the novel pyrrole derivatives in complete medium. After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same percentage of solvent, e.g., 0.5% DMSO) and a no-cell background control.[7]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).[7]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[7][8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing for the formation of formazan crystals.[7][8]
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7][9]
-
Absorbance Reading: Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[7] Read the absorbance at 570 nm using a microplate reader.[6][7]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10][11] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, making it a reliable indicator of cell lysis and cytotoxicity.[12][13]
Experimental Protocol: LDH Assay
Materials:
-
Novel pyrrole derivatives
-
Target cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (e.g., CytoTox 96®)
-
Lysis buffer (often 10X, provided in the kit)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol to seed cells and treat them with the pyrrole derivatives.
-
Establish Controls: Prepare the following controls in triplicate:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with vehicle, to which 10 µL of Lysis Buffer is added 45 minutes before the end of incubation.
-
Background Control: Medium only.
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[14]
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation and Reaction: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm within one hour.[10][11]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = 100 x [(Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)]
-
Apoptosis Assay (Caspase-Glo® 3/7)
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[15][16] Assays that measure the activity of caspases, which are key executioner enzymes in the apoptotic pathway, can distinguish between apoptosis and other forms of cell death.[17] The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method for detecting caspase-3 and -7 activity.
Experimental Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Novel pyrrole derivatives
-
Target cell lines
-
White-walled 96-well plates suitable for luminescence
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer plate reader
Procedure:
-
Assay Plate Preparation: Follow steps 1 and 2 from the MTT protocol, using white-walled 96-well plates. The final volume in each well should be 100 µL.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer according to the manufacturer's protocol.
-
Compound Treatment and Incubation: Treat cells with the pyrrole derivatives and incubate for the desired time (e.g., 6, 12, or 24 hours).
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background reading (no-cell control) from all experimental readings. Express the results as Relative Luminescence Units (RLU) or as a fold change compared to the vehicle control.
Data Presentation
Quantitative data from cytotoxicity screens should be summarized for clear interpretation and comparison. The IC₅₀ value, which represents the concentration of a compound that inhibits 50% of cell viability or growth, is a standard metric.
Table 1: Cytotoxicity (IC₅₀) of Novel Pyrrole Derivatives against Human Cancer Cell Lines.
| Compound | Cell Line | Assay | Exposure Time (h) | IC₅₀ (µM) ± SD | Selectivity Index (SI)* |
| Pyrrole-A | MCF-7 (Breast) | MTT | 48 | 12.5 ± 1.8 | 4.0 |
| Pyrrole-A | HeLa (Cervical) | MTT | 48 | 15.2 ± 2.1 | 3.3 |
| Pyrrole-A | HEK293 (Normal) | MTT | 48 | 50.1 ± 4.5 | - |
| Pyrrole-B | MCF-7 (Breast) | MTT | 48 | 5.8 ± 0.9 | 10.2 |
| Pyrrole-B | HeLa (Cervical) | MTT | 48 | 7.3 ± 1.1 | 8.1 |
| Pyrrole-B | HEK293 (Normal) | MTT | 48 | 59.2 ± 5.3 | - |
| Doxorubicin | MCF-7 (Breast) | MTT | 48 | 0.9 ± 0.2 | 2.1 |
| Doxorubicin | HEK293 (Normal) | MTT | 48 | 1.9 ± 0.4 | - |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Visualizations
Experimental and Logical Workflows
References
- 1. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of Cell Viability & Proliferation Assays | Danaher Life Sciences [lifesciences.danaher.com]
- 3. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spa-sandbox-mithila.miltenyibiotecdev.com [spa-sandbox-mithila.miltenyibiotecdev.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. LDH Cytotoxicity Assay [bio-protocol.org]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [se.promega.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Apoptosis-based drug screening and detection of selective toxicity to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Health Screening Assays for Drug Discovery [promega.com]
Application Notes and Protocols for Developing Sensors with Functionalized Polypyrrole Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and application of sensors based on functionalized polypyrrole (PPy) films. Polypyrrole is a conductive polymer widely utilized in sensor technology due to its excellent electrical properties, biocompatibility, and ease of synthesis.[1][2][3] Functionalization of PPy films enhances their sensitivity, selectivity, and provides specific recognition sites for target analytes.[4][5] This document outlines detailed experimental protocols, presents quantitative data for various sensor types, and includes visualizations of key processes to aid in the design and fabrication of high-performance PPy-based sensors.
Overview of Functionalized Polypyrrole Sensors
Functionalized polypyrrole films serve as versatile platforms for a range of sensing applications, including chemical and biological sensors.[4][5] The functional groups incorporated into the PPy backbone, such as carboxyl groups (-COOH), can act as ideal matrices for the immobilization of biomolecules.[4][5][6] Furthermore, the nanoporous and hydrophilic nature of these films can enhance their permeability and permselectivity.[4][6] PPy and its derivatives are key components in various electrochemical biosensors, including those for detecting neurotransmitters like dopamine, metabolites such as glucose, and for developing immunosensors.[1][7][8] The combination of PPy with nanomaterials like gold nanoparticles (AuNPs) can further improve sensor performance by enhancing conductivity and providing a larger surface area for biomolecule attachment.[1][2]
Quantitative Sensor Performance Data
The following tables summarize the quantitative performance of various functionalized polypyrrole-based sensors for different target analytes.
Table 1: Dopamine Sensors
| Sensor Composition | Detection Method | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |
| PPy/Graphene Oxide | Differential Pulse Voltammetry (DPV) | 0.1 - 150 µM | 23 nM | Not Specified | [9] |
| PPy-3-carboxylic acid/PPy/AuNPs | Differential Pulse Voltammetry (DPV) | 5 - 180 µM | 9.72 nM | 2 µA µM⁻¹ cm⁻² | [1] |
| Over-oxidized Molecularly Imprinted PPy | Square Wave Voltammetry (SWV) | 10⁻¹¹ - 5 x 10⁻⁸ M | 10⁻¹¹ M | Not Specified | [10] |
| PPy/Molybdenum Oxide | Square Wave Voltammetry (SWV) | 5 - 1000 nM | 2.2 nM | Not Specified | [11][12] |
Table 2: Glucose Sensors
| Sensor Composition | Detection Method | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |
| GR/PtNS/PD/GOx/PPy | Amperometry | Up to 39.0 mM | 0.561 mM | 5.31 µA/(mM cm²) | [8] |
| PPy on Glucose-Porcine Skin Gelatin Nanofiber | Not Specified | Not Specified | Not Specified | Not Specified | [13] |
Table 3: Immunosensors
| Sensor Composition | Target Analyte | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
| PPy-PEDOT-Au | Carcinoembryonic Antigen (CEA) | Not Specified | 0.2–60 ng/mL | 0.13 ng/mL | [14] |
| PPy Nanowires with Pt Nanoparticles | Sulfite | Amperometry | 0.12 - 1200 µM | 12.35 nM | [15] |
Experimental Protocols
This section provides detailed methodologies for the fabrication and characterization of functionalized polypyrrole-based sensors.
Protocol for Fabrication of a PPy-3-Carboxylic Acid/PPy/AuNPs Composite Sensor for Dopamine Detection
This protocol is adapted from the work of Development of an Electrochemical Biosensor Based on Polypyrrole-3-carboxylic Acid/Polypyrrole/Au Nanoparticle Composites for Detection of Dopamine.[1]
Materials:
-
Pyrrole (Py) monomer
-
Pyrrole-3-carboxylic acid (P3C)
-
Sulfuric acid (H₂SO₄)
-
Colloidal gold solution
-
Fluorine-doped tin oxide (FTO) coated glass substrate
-
Phosphate buffered saline (PBS)
-
Dopamine (DA), Ascorbic acid (AA), Uric acid (UA)
-
Standard three-electrode electrochemical cell (FTO as working electrode, Ag/AgCl as reference electrode, Pt as counter electrode)
-
Potentiostat
Procedure:
-
Preparation of Monomer Solution: Prepare a 10 mM monomer solution by dissolving 0.120% w/v of P3C and 0.065% w/v of Py in 0.5 M H₂SO₄.
-
Addition of Gold Nanoparticles: Add 40 µL of 0.0065 wt% colloidal gold solution to the monomer solution and sonicate for 5 minutes.
-
Electropolymerization:
-
Set up the three-electrode electrochemical cell with the FTO substrate as the working electrode.
-
Perform electropolymerization of the PP3C/PPy/AuNPs composite film onto the FTO electrode using cyclic voltammetry (CV).
-
-
Dopamine Detection:
-
Use the modified FTO electrode for the electrochemical detection of dopamine using CV and differential pulse voltammetry (DPV).
-
For CV measurements, record the response in a 20 µM DA in PBS solution at a scan rate of 20 mV/s with a potential between -1.0 and 1.0 V.
-
For DPV measurements, vary the DA concentration from 5 to 180 µM with a potential range of -0.2 to 1.0 V and a scan rate of 20 mV/s.
-
To test selectivity, add common interferences such as 200 µM AA and 200 µM UA to a 20 µM DA solution.
-
Protocol for Biofunctionalization of a PPy Nanowire Array for Sulfite Detection
This protocol is based on the research on Biofunctionalisation of Polypyrrole Nanowires Array with Sulfite Oxidase Coupled with the Integration of Platinum Nanoparticles for Ultrasensitive Amperometric Detection of Sulfite.[15]
Materials:
-
Anodic aluminum oxide (AAO) template
-
Pyrrole monomer
-
Potassium chloride (KCl)
-
Platinum solution
-
Sulfite oxidase (SOx) enzyme
Procedure:
-
Fabrication of PPy Nanowire Array (PPyNWA):
-
Fix a 4 mm diameter section of the AAO template onto the electrode.
-
Electropolymerize pyrrole (0.3 M) in a solution containing KCl (0.2 M) at an applied current density of 0.7 mA cm⁻² for 900 seconds.
-
Reduce the resulting polymer by applying a potential of -0.1 V for 120 seconds.
-
-
Deposition of Platinum Nanoparticles (PtNPs):
-
Deposit PtNPs onto the PPyNWA by potential cycling in a platinum solution.
-
-
Enzyme Immobilization:
-
Biofunctionalize the PPyNWA-PtNP electrode by adsorbing SOx (10 U mL⁻¹) onto the surface for 8 hours.
-
-
Sulfite Detection:
-
Use amperometric measurements to detect sulfite. The nanobiosensor is expected to have a rapid response time.
-
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways.
Caption: Workflow for Dopamine Sensor Fabrication and Detection.
Caption: Electrochemical Detection of Dopamine.
Caption: General Workflow for PPy-based Immunosensor Fabrication.
Caption: Analyte Interaction with a PPy-based Immunosensor.
References
- 1. mdpi.com [mdpi.com]
- 2. Application of Polypyrrole-Based Electrochemical Biosensor for the Early Diagnosis of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conducting polymer-based sensors for food and drug analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionalized polypyrrole film: synthesis, characterization, and potential applications in chemical and biological sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Selective and sensitive determination of dopamine by composites of polypyrrole and graphene modified electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemically Polymerized Polypyrrole on Glucose-Porcine Skin Gelatin Nanofiber as Multifunctional Electrochemical Actuator-Sensor-Capacitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Biofunctionalisation of Polypyrrole Nanowires Array with Sulfite Oxidase Coupled with the Integration of Platinum Nanoparticles for Ultrasensitive Amperometric Detection of Sulfite [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Nitro-2-(1H-pyrrol-1-yl)phenol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Nitro-2-(1H-pyrrol-1-yl)phenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Paal-Knorr pyrrole synthesis.[1][2][3][4] This involves the condensation reaction between 2-amino-3-nitrophenol and a 1,4-dicarbonyl compound, typically succinaldehyde or a precursor like 2,5-dimethoxytetrahydrofuran, under acidic conditions.[2]
Q2: What are the main challenges in this synthesis?
A2: Key challenges include:
-
Low reaction yields due to the electron-withdrawing nature of the nitro group on the aniline starting material, which can reduce its nucleophilicity.[2]
-
Formation of side products, particularly furan derivatives if the reaction conditions are too acidic.[2]
-
Difficulty in preparing and handling the 1,4-dicarbonyl precursor.[1]
-
Purification of the final product from starting materials and byproducts.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[5] A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials (2-amino-3-nitrophenol) and the appearance of the product spot (which should be more non-polar) indicate the progression of the reaction.
Q4: What are the safety precautions I should take during this synthesis?
A4:
-
Nitrophenols: These compounds can be toxic and are readily absorbed through the skin. Always handle 2-amino-3-nitrophenol and the final product with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Acids: The reaction is often catalyzed by acids. Handle strong acids like hydrochloric acid or sulfuric acid in a fume hood and wear acid-resistant gloves and apron.
-
Solvents: Use organic solvents in a well-ventilated area or a fume hood.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Insufficiently acidic conditions: The Paal-Knorr reaction requires an acid catalyst to protonate the carbonyl group of the 1,4-dicarbonyl compound.[1][4] 2. Low reactivity of the amine: The nitro group on the 2-amino-3-nitrophenol deactivates the amino group, making it less nucleophilic.[2] 3. Degradation of starting materials: Prolonged heating in strong acid can lead to the degradation of sensitive functional groups.[3] | 1. Optimize acid catalyst: Add a catalytic amount of a weak acid like acetic acid.[2] If using a strong acid, ensure the pH is not below 3 to avoid furan formation.[2] Consider using a milder Lewis acid catalyst such as Sc(OTf)₃.[1][6] 2. Increase reaction time or temperature: Cautiously increase the reaction time or temperature while monitoring for degradation via TLC. Microwave-assisted synthesis can also be explored to reduce reaction times.[1] 3. Use milder conditions: Employ a milder catalyst or explore solvent-free reaction conditions.[6][7] |
| Formation of a Major Side Product | 1. Furan formation: If the reaction is too acidic (pH < 3), the 1,4-dicarbonyl compound can undergo self-condensation to form a furan.[2] 2. Polymerization: Starting materials or the product may polymerize under harsh conditions. | 1. Control pH: Maintain weakly acidic to neutral conditions. The use of acetic acid is often a good choice.[2] 2. Lower temperature and concentration: Run the reaction at a lower temperature and in a more dilute solution to minimize polymerization. |
| Difficult Purification | 1. Similar polarity of product and starting material: The product and 2-amino-3-nitrophenol may have similar polarities, making separation by column chromatography challenging. 2. Presence of tar-like impurities: Overheating or highly acidic conditions can lead to the formation of intractable tars. | 1. Optimize chromatography conditions: Screen different solvent systems for column chromatography to achieve better separation.[5][8] A gradient elution might be necessary. 2. Recrystallization: Attempt to purify the crude product by recrystallization from a suitable solvent or solvent mixture. 3. Aqueous workup: An initial wash with a dilute aqueous acid solution can help remove unreacted amine starting material. A subsequent wash with a dilute base can remove phenolic impurities. |
Experimental Protocols
Synthesis of this compound via Paal-Knorr Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
2-amino-3-nitrophenol
-
2,5-dimethoxytetrahydrofuran (acts as a precursor to succinaldehyde)
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-nitrophenol (1.0 eq) in ethanol.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after several hours, as indicated by the consumption of the starting amine), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can then be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
Purification by Column Chromatography
-
Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Data Presentation
Table 1: Effect of Catalyst on Paal-Knorr Pyrrole Synthesis Yield
The following table summarizes literature data on the effect of different catalysts on the yield of N-substituted pyrroles in reactions analogous to the synthesis of this compound.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Acid | Ethanol | Reflux | 6 | ~60-70% (estimated) |
| p-TsOH | Toluene | Reflux | 4 | ~75%[1] |
| Sc(OTf)₃ (1 mol%) | None | 80 | 0.5 | 95%[6] |
| I₂ | Ethanol | Reflux | 5 | ~80-90%[1] |
| Montmorillonite Clay | None | 100 (Microwave) | 0.1 | ~90%[1] |
Note: Yields are for representative Paal-Knorr reactions and may vary for the specific synthesis of this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for improving reaction yield.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. ukessays.com [ukessays.com]
- 6. researchgate.net [researchgate.net]
- 7. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Aromatic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of polar aromatic compounds.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification process, offering potential causes and solutions.
Issue 1: My polar aromatic compound shows poor or no retention on a C18 reversed-phase HPLC column.
-
Possible Cause: The compound is too polar to interact effectively with the nonpolar stationary phase. In reversed-phase chromatography, highly polar compounds often elute in the void volume.[1]
-
Solutions:
-
Use a Polar-Embedded Column: These columns have a polar group embedded near the base of the alkyl chain, which helps to retain polar analytes, even with 100% aqueous mobile phases.[2]
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (like silica or a polar bonded phase) with a mobile phase containing a high concentration of an organic solvent mixed with a small amount of aqueous solvent. This technique is specifically designed for the retention and separation of highly polar compounds.[3][4][5]
-
Add Ion-Pairing Reagents: For ionizable polar aromatic compounds, adding an ion-pairing reagent to the mobile phase can increase retention. However, be aware that these reagents can be difficult to remove from the column and may not be compatible with mass spectrometry (MS).[1]
-
Issue 2: My polar aromatic compound streaks badly on a normal-phase silica gel column.
-
Possible Cause: Strong interactions between the polar functional groups of the analyte and the acidic silanol groups on the silica surface can lead to poor peak shape and streaking. This is particularly common with basic compounds like amines.[6]
-
Solutions:
-
Use a More Aggressive Solvent System: For very polar compounds, a standard ethyl acetate/hexane system may not be sufficient. Consider adding a small percentage of a more polar solvent like methanol. For basic compounds, adding a small amount of a base like triethylamine or ammonium hydroxide (e.g., 1-10% of a 10% ammonium hydroxide in methanol solution) can help to improve peak shape by neutralizing the acidic silica surface.[6][7]
-
Switch to a Different Stationary Phase:
-
Deactivate the Silica Gel: The acidity of silica gel can be reduced by treating it with a base like triethylamine before running the column.[7][10]
-
Issue 3: I can't separate my polar aromatic compound from other polar impurities.
-
Possible Cause: The chosen chromatographic system does not provide sufficient selectivity for the separation.
-
Solutions:
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: In reversed-phase HPLC, switching from acetonitrile to methanol or tetrahydrofuran can alter the selectivity of the separation.[11]
-
Adjust the pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity.[11][12]
-
Run a Gradient: A solvent gradient, where the mobile phase composition is changed over time, can improve the resolution of complex mixtures.[10]
-
-
Try a Different Chromatographic Mode: If optimizing the current method fails, switching to a different technique with a different separation mechanism (e.g., from reversed-phase to HILIC or vice versa) is often effective.[8]
-
Issue 4: My polar aromatic compound is not soluble in the mobile phase for normal-phase chromatography.
-
Possible Cause: The polarity difference between the compound and the nonpolar mobile phase is too large.
-
Solutions:
-
Dry Loading: Dissolve the sample in a solvent in which it is soluble, then adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the top of the column.[13]
-
Use a Stronger Loading Solvent: Dissolve the sample in a minimal amount of a more polar solvent (e.g., dichloromethane or acetone) to load it onto the column. Be cautious with this method as it can sometimes lead to band broadening.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for polar aromatic compounds?
There is no single "best" technique, as the optimal method depends on the specific properties of the compound and the impurities present. However, a good starting point is often reversed-phase chromatography with a polar-embedded column or HILIC.[2][3] For larger scale purifications, normal-phase flash chromatography with an appropriate polar stationary phase and mobile phase system is common.[14]
Q2: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC)?
HILIC is an excellent choice when your polar aromatic compound is poorly retained on traditional reversed-phase columns, even with highly aqueous mobile phases.[5] It is particularly well-suited for the separation of very polar compounds like carbohydrates, amino acids, and polar metabolites.[8][15]
Q3: Can I use Solid-Phase Extraction (SPE) for the purification of polar aromatic compounds?
Yes, SPE is a valuable technique for sample cleanup and concentration of polar aromatic compounds.[16][17] You would typically use a polar SPE sorbent (e.g., silica, diol, aminopropyl) to extract polar analytes from a nonpolar matrix.[16] The choice of sorbent depends on the specific interactions you want to achieve.[16]
| SPE Sorbent Type | Interaction Mechanism | Suitable for |
| Normal-Phase | Adsorption, hydrogen bonding, dipole-dipole | Polar analytes in nonpolar matrices |
| Reversed-Phase | Hydrophobic interactions | Nonpolar to moderately polar analytes in polar matrices |
| Ion-Exchange | Electrostatic interactions | Ionizable analytes (acids or bases) |
Q4: What are some key considerations for recrystallizing polar aromatic compounds?
Recrystallization can be a powerful and cost-effective purification technique for solid polar aromatic compounds.
-
Solvent Selection: Finding a suitable solvent or solvent system is crucial. The compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point.[18] Common solvents for polar compounds include ethanol, water, or mixtures like hexane/acetone.[19]
-
Oiling Out: Polar compounds may sometimes separate as an oil rather than crystals, especially if the melting point of the compound is lower than the boiling point of the solvent.[20][21] If this happens, try using a lower boiling point solvent or a more dilute solution.[18]
-
Inducing Crystallization: If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution further in an ice bath.[20][21]
Experimental Protocols
Protocol 1: General Workflow for Method Development in Purifying a Novel Polar Aromatic Compound
Caption: A general workflow for developing a purification method for a novel polar aromatic compound.
Protocol 2: Troubleshooting Logic for Poor Retention in Reversed-Phase HPLC
Caption: A decision tree for troubleshooting poor retention of polar aromatic compounds in reversed-phase HPLC.
References
- 1. selectscience.net [selectscience.net]
- 2. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Purification [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Purification [chem.rochester.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. column-chromatography.com [column-chromatography.com]
- 15. news-medical.net [news-medical.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. organomation.com [organomation.com]
- 18. Recrystallization [wiredchemist.com]
- 19. Tips & Tricks [chem.rochester.edu]
- 20. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 21. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Overcoming Nitrophenol Solubility in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility issues encountered with nitrophenol compounds during experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why are some nitrophenol compounds poorly soluble in aqueous assay buffers?
A1: The solubility of nitrophenol compounds in aqueous solutions is influenced by their molecular structure. While the polar nitro (-NO2) and hydroxyl (-OH) groups can interact with water, the hydrophobic phenyl ring limits their water solubility.[1] For instance, 4-nitrophenol has limited solubility in water, estimated at around 16 g/L at 25°C.[2][3] The presence of multiple nitro groups, as in 2,4-dinitrophenol, further increases the non-polar character, leading to even lower aqueous solubility.[4][5]
Q2: What are the most common signs of solubility issues in my assay?
A2: The most common indicators of solubility problems include:
-
Visible Precipitate: Undissolved particles or a cloudy appearance in your stock solutions or final assay mixture.[6]
-
Assay Variability: Inconsistent and non-reproducible results between replicate wells or experiments.
-
Low Signal or Activity: The concentration of the dissolved compound is lower than intended, leading to an underestimation of its true effect or activity.
Q3: How does pH affect the solubility of nitrophenol compounds?
A3: The solubility of nitrophenol compounds is highly dependent on pH.[6] Nitrophenols are weakly acidic, and increasing the pH of the solution above their pKa will deprotonate the hydroxyl group, forming the more soluble phenolate anion.[7] For example, the pKa of 4-nitrophenol is approximately 7.15.[2][7] In alkaline solutions (pH > 7.15), it will exist predominantly as the yellow-colored, more soluble 4-nitrophenolate ion.[2] Therefore, adjusting the pH to a more alkaline range can significantly enhance the solubility of nitrophenol compounds in aqueous buffers.[2][6]
Q4: Can temperature be used to improve the solubility of nitrophenols?
A4: Yes, for many organic solids, including nitrophenols, solubility in water increases with temperature.[1][4] Heating the solution can help dissolve the compound. However, it is crucial to consider the temperature stability of your compound and other assay components (e.g., enzymes, proteins) as high temperatures can lead to degradation or denaturation.[8] It is also important to ensure the compound remains in solution upon cooling to the assay temperature.
Troubleshooting Guides
Issue 1: My nitrophenol compound is not dissolving in the aqueous buffer.
| Possible Cause | Troubleshooting Step | Detailed Protocol/Considerations |
| Insufficient Solvent Polarity | 1. Use a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous assay buffer.[9] | Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol, or acetone are commonly used.[10][11][12] Protocol: Dissolve the nitrophenol compound in a minimal amount of the organic solvent to create a high-concentration stock. Then, dilute this stock solution into your final assay buffer, ensuring the final concentration of the organic solvent is low enough (typically <1-5%) to not affect your assay components.[12] Always run a solvent control to check for any effects on the assay. |
| pH is too low | 2. Adjust the pH: Increase the pH of your buffer to above the pKa of the nitrophenol compound.[6] | Protocol: For 4-nitrophenol (pKa ~7.15), adjusting the buffer pH to 8.0 or higher will significantly increase its solubility.[2][13] Use a strong base like NaOH to adjust the pH of your stock solution or use a buffer with a higher pH for your assay. Be mindful of the pH optimum for your enzyme or biological system. |
| Low Temperature | 3. Gentle Heating: Gently warm the solution while stirring to aid dissolution.[6] | Protocol: Use a water bath to warm the solution to a temperature that does not compromise the stability of your compound or other reagents. After dissolution, allow the solution to cool to the experimental temperature and check for any precipitation. |
Issue 2: My compound precipitates after dilution into the final assay buffer.
| Possible Cause | Troubleshooting Step | Detailed Protocol/Considerations |
| Final Concentration Exceeds Solubility Limit | 1. Reduce Final Concentration: Lower the final concentration of the nitrophenol compound in the assay. | If the experimental design allows, reducing the final concentration may keep the compound in solution. |
| Incompatible Buffer Components | 2. Optimize Buffer Composition: Test different buffer systems or check for components that may be causing precipitation. | High salt concentrations or the presence of certain ions can sometimes reduce the solubility of organic compounds. |
| Insufficient Co-solvent in Final Mix | 3. Increase Final Co-solvent Percentage (with caution): Slightly increase the final percentage of the organic co-solvent. | Caution: The final concentration of the organic solvent should be kept as low as possible to avoid interfering with the biological assay. A typical starting point is to keep the final solvent concentration below 1%. Always include a vehicle control with the same solvent concentration. |
Quantitative Data Summary
Table 1: Solubility of Selected Nitrophenol Compounds in Water
| Compound | Temperature (°C) | Solubility (g/L) | Reference |
| 2-Nitrophenol | 20 | 2.1 | [14] |
| 3-Nitrophenol | 25 | 13.55 | [14][15] |
| 4-Nitrophenol | 15 | 10 | [2][3] |
| 4-Nitrophenol | 20 | 11.6 | [2][6] |
| 4-Nitrophenol | 25 | 16 | [2][3] |
| 2,4-Dinitrophenol | 18 | 5.6 | [16] |
| 2,4-Dinitrophenol | 20 | 2.79 | [5][16] |
| 2,6-Dinitrophenol | 50 | 5.164 | [17] |
Table 2: Common Organic Solvents for Nitrophenol Compounds
| Solvent | Polarity | Notes | Reference |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | Good for preparing highly concentrated stock solutions. Generally well-tolerated in many biological assays at low final concentrations (<0.5%). | [10] |
| Ethanol | Polar protic | A good general-purpose solvent for many organic compounds. | [11] |
| Methanol | Polar protic | Similar to ethanol, effective for dissolving nitrophenols. | [11] |
| Acetone | Polar aprotic | Can be used for dissolving a wide range of nitrophenol compounds. | [1][11] |
| Acetonitrile | Polar aprotic | Often used for extraction and as a solvent for nitrophenols. | [11][18] |
Experimental Protocols
Protocol 1: Preparation of a p-Nitrophenol Standard Curve for Enzyme Assays
This protocol is adapted for a standard 96-well plate format.
-
Prepare a 10 mM p-Nitrophenol (pNP) Stock Solution:
-
Dissolve 13.91 mg of p-nitrophenol (MW: 139.11 g/mol ) in 10 mL of the assay buffer.[19] If solubility is an issue, prepare the stock in a small amount of DMSO and then dilute with buffer.
-
-
Prepare a 1 mM Working Stock Solution:
-
Dilute 1 mL of the 10 mM pNP stock solution with 9 mL of the assay buffer.
-
-
Prepare Standard Curve Dilutions:
-
In separate microcentrifuge tubes, prepare a series of dilutions from the 1 mM working stock to achieve final concentrations ranging from 0 to 100 µM (or 0 to 0.1 mM).[19]
-
-
Assay Plate Setup:
-
Add a defined volume (e.g., 100 µL) of each standard dilution in triplicate to the wells of a 96-well plate.
-
-
Stopping the Reaction and Color Development:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM pNP) from all other readings. Plot the corrected absorbance values against the corresponding pNP concentrations to generate a standard curve. Perform a linear regression to determine the equation of the line.
-
Protocol 2: General Procedure for a p-Nitrophenyl Phosphate (pNPP) Phosphatase Assay
This protocol provides a general workflow for measuring phosphatase activity using pNPP as a substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for the specific phosphatase being assayed (e.g., acetate buffer pH 5.0 for acid phosphatases, Tris buffer pH 8.0 for some peptidases, or a specific buffer provided in a kit).[24]
-
pNPP Substrate Solution: Dissolve pNPP in the assay buffer to the desired final concentration (e.g., 5 mM).[24] Some pNPP substrates are not readily soluble, so gentle warming or sonication may be required.
-
Enzyme Solution: Prepare serial dilutions of the enzyme sample in the assay buffer.
-
Stop Solution: Prepare a solution of 1 N NaOH or another strong base.[22]
-
-
Assay Procedure (96-well plate):
-
Add 50 µL of each enzyme dilution to triplicate wells.[21]
-
Include a blank control containing 50 µL of assay buffer without the enzyme.[21]
-
Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.[21]
-
Incubate the plate at the optimal temperature for the enzyme (e.g., room temperature or 37°C) for a specific time (e.g., 10-30 minutes).[21][23]
-
Stop the reaction by adding 50 µL of the stop solution to each well.[21][23]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm.
-
Use a p-nitrophenol standard curve (as described in Protocol 1) to determine the amount of p-nitrophenol produced.
-
Calculate the enzyme activity, typically expressed in units such as µmol of product formed per minute per mg of enzyme.
-
Visualizations
Caption: Workflow for preparing and solubilizing nitrophenol compounds for assays.
Caption: Troubleshooting decision tree for nitrophenol precipitation issues.
Caption: Signaling pathway of a typical pNPP phosphatase assay.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 3. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 6. physicsforums.com [physicsforums.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbr.in [ijpbr.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. Table 4-5, Physical and Chemical Properties of 3-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2,6-Dinitrophenol | C6H4N2O5 | CID 11312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. echemi.com [echemi.com]
- 19. researchgate.net [researchgate.net]
- 20. sciencellonline.com [sciencellonline.com]
- 21. N2600-37-500T | p-Nitrophenyl Phosphate (pNPP, KR-pT-IRR), Phosphatase [clinisciences.com]
- 22. neb.com [neb.com]
- 23. bioassaysys.com [bioassaysys.com]
- 24. nrel.colostate.edu [nrel.colostate.edu]
Technical Support Center: Optimizing Regioselective Nitration
Welcome to the technical support center for regioselective aromatic nitration. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the nitration of aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling regioselectivity in aromatic nitration?
A1: Regioselectivity in electrophilic aromatic nitration is primarily governed by the electronic nature of the substituent(s) already present on the aromatic ring. Substituents are broadly classified as either ortho-, para- directing or meta- directing.[1] Other significant factors include steric hindrance, the choice of nitrating agent, solvent effects, and reaction temperature.[2][3]
-
Electronic Effects: Electron-donating groups (e.g., -OH, -NH₂, -OR, -alkyl) activate the ring and direct the incoming nitro group to the ortho and para positions.[1] Electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R, -SO₃H) deactivate the ring and direct the nitro group to the meta position.[1][4]
-
Steric Hindrance: Bulky substituents on the ring or the use of a bulky nitrating agent can hinder the approach to the ortho position, leading to a higher proportion of the para isomer.[5][6][7]
-
Reaction Conditions: The choice of nitrating agent (e.g., mixed acid, metal nitrates, NO₂BF₄) and solvent can significantly influence the ratio of isomers.[2][8]
Q2: Why is my nitration reaction producing a mixture of isomers with low selectivity?
A2: Low regioselectivity is a common issue, often arising from a failure to adequately control the reaction conditions. For substrates with activating groups, obtaining a single isomer is challenging because the ortho and para positions have similar reactivity.[9] Traditional nitration with mixed nitric and sulfuric acid often yields isomer mixtures.[10][11] To improve selectivity, consider alternative nitrating agents or catalyst systems, such as zeolites for para-selectivity or specific metal nitrates for ortho-selectivity.[12][13][14]
Q3: I am observing significant amounts of dinitrated or polynitrated byproducts. How can I achieve mono-nitration?
A3: Over-nitration occurs when the aromatic ring is highly activated or when the reaction conditions are too harsh.[12] The introduction of the first nitro group deactivates the ring, but for strongly activated substrates like phenol or aniline, this may not be sufficient to prevent further reaction.[15] To favor mono-nitration, use milder conditions:
-
Lower the reaction temperature.
-
Use a less aggressive nitrating agent (e.g., a metal nitrate instead of fuming nitric acid).[12]
-
Reduce the molar equivalents of the nitrating agent.
-
Shorten the reaction time and monitor progress closely using TLC or HPLC.[12]
Q4: My starting material, particularly aniline or phenol, is degrading or oxidizing instead of nitrating. What is causing this?
A4: Phenols and anilines are highly susceptible to oxidation by nitric acid.[12][16] For anilines, the strongly acidic conditions of mixed-acid nitration protonate the amino group to form the anilinium ion (-NH₃⁺), which is a meta-director and strongly deactivating.[17][18] To prevent these side reactions:
-
For Anilines: Protect the amino group as an amide (e.g., acetanilide). The amide group is still an ortho-, para- director but is less activating and protects the nitrogen from oxidation. The protecting group can be removed by hydrolysis after nitration.[16]
-
For Phenols: Avoid harsh mixed-acid conditions. Milder reagents like copper(II) nitrate or nitration in a microemulsion system can provide good yields of mononitrophenols with high regioselectivity and minimal degradation.[10][12]
Troubleshooting Guide
Problem 1: Poor yield of the desired para-isomer for an alkylbenzene (e.g., toluene).
-
Possible Cause: Standard mixed-acid nitration of toluene naturally produces a significant amount of the ortho isomer (typically around 58-60% ortho, 38-40% para).[6][19]
-
Troubleshooting Steps:
-
Introduce Steric Hindrance: If compatible with your synthesis, using a bulkier alkylbenzene (e.g., tert-butylbenzene) will sterically disfavor the ortho position and significantly increase the para-isomer yield.[7]
-
Employ a Shape-Selective Catalyst: The use of solid acid catalysts like H-ZSM-5 zeolite can dramatically enhance para-selectivity. The constrained pore structure of the zeolite favors the formation of the sterically less demanding para transition state.[13][14][20]
-
Modify the Nitrating Agent: Using anhydrous calcium sulfate or soluble anhydrite with nitric acid has been shown to increase the proportion of the para-isomer.[19]
-
Problem 2: Low yield of the ortho-isomer for a phenol.
-
Possible Cause: The para position is often electronically favored and sterically more accessible, leading to mixtures of ortho and para isomers.[10]
-
Troubleshooting Steps:
-
Use a Chelating Metal Nitrate: Reagents like copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) can chelate with the hydroxyl group of the phenol, directing the nitration preferentially to the ortho position.[12]
-
Utilize a Microemulsion System: Performing the nitration with NaNO₃ in a nonionic surfactant microemulsion has been shown to yield exclusive ortho-selectivity.[10]
-
Employ a Catalyst System: Using ammonium nitrate (NH₄NO₃) with potassium hydrogen sulfate (KHSO₄) can provide good yields and high regioselectivity for o-nitrophenols.[2]
-
Problem 3: The nitration of a deactivated ring (e.g., methyl benzoate) is slow or gives no product.
-
Possible Cause: Electron-withdrawing groups strongly deactivate the ring towards electrophilic attack, requiring more forcing conditions.[21]
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy. For example, nitration of nitrobenzene to dinitrobenzene requires heating to 100 °C.[21]
-
Use a Stronger Nitrating Agent: If standard mixed acid is ineffective, using fuming nitric acid or increasing the proportion of sulfuric acid can generate a higher concentration of the active nitronium ion (NO₂⁺).[21]
-
Ensure Anhydrous Conditions: Water can consume the nitronium ion. Using anhydrous reagents and a dry reaction setup is critical for difficult nitrations.
-
Data Presentation: Isomer Ratios in Regioselective Nitration
Table 1: Regioselective Nitration of Toluene Under Various Conditions
| Nitrating Agent / System | Solvent | Temperature (°C) | Ortho (%) | Meta (%) | Para (%) | Reference(s) |
| HNO₃ / H₂SO₄ (Mixed Acid) | - | 30-40 | 57 | 4 | 39 | [14] |
| NO₂⁺BF₄⁻ | Dichloromethane | - | ~60 | 2-5 | ~35 | [8] |
| HNO₃ / Anhydrous CaSO₄ | - | - | 42.5 | - | 57.5 | [19] |
| N₂O₅ | Dichloromethane | < -40 | - | ~1 | - | [22] |
| HNO₃ / H-ZSM-5 Zeolite | - | 70-90 | 18 | <1 | 82 | [14] |
Table 2: Regioselective Mono-nitration of Phenol
| Nitrating Agent / System | Solvent | Major Product | Yield (%) | Reference(s) |
| HNO₃ / H₂SO₄ (Mixed Acid) | - | Mixture (o/p ≈ 1.42) | - | [10] |
| Cu(NO₃)₂·3H₂O | Acetonitrile | ortho-Nitrophenol | 85 | [12] |
| NaNO₃ / Dilute HCl | TX-100 Microemulsion | ortho-Nitrophenol | >90 | [10] |
| NH₄NO₃ / KHSO₄ | Dichloromethane | ortho-Nitrophenol | 85-95 | [2] |
| Al(NO₃)₃·9H₂O on Silica | Acetone | ortho-Nitrophenol | 96 | [23] |
| HNO₃ / SDS Micelles | Water | para-Nitrophenol | >90 | [24] |
Experimental Protocols
Protocol 1: General Procedure for Meta-Selective Nitration of an Electron-Deficient Aromatic (Methyl Benzoate)
-
Preparation: In a 50 mL conical flask, place 2.0 g of methyl benzoate. Slowly add 4 cm³ of concentrated sulfuric acid while swirling. Cool this mixture in an ice-water bath.[25]
-
Nitrating Mixture: In a separate dry test tube, carefully add 1.5 cm³ of concentrated nitric acid. Cool the test tube in the ice-water bath and slowly add 1.5 cm³ of concentrated sulfuric acid, ensuring thorough mixing. Allow this nitrating mixture to cool completely.[25]
-
Reaction: Using a dropping pipette, add the nitrating mixture dropwise to the cold methyl benzoate solution over approximately 15 minutes. Maintain the reaction temperature below 6 °C with constant stirring.[25]
-
Quenching: After the addition is complete, allow the mixture to stand at room temperature for 15 minutes. Then, pour the reaction mixture slowly onto crushed ice.
-
Workup: The solid product (methyl 3-nitrobenzoate) will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., methanol) to purify.
Protocol 2: Ortho-Selective Nitration of Phenol using Copper(II) Nitrate
-
Setup: To a solution of phenol (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O, 1.5 mmol).[12]
-
Reaction: Stir the resulting heterogeneous mixture at 50 °C. The progress of the reaction can be monitored by a visible color change and by TLC analysis.[12]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure o-nitrophenol.[12]
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Dynamics and the Regiochemistry of Nitration of Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ias.ac.in [ias.ac.in]
- 14. repository.uncw.edu [repository.uncw.edu]
- 15. stmarys-ca.edu [stmarys-ca.edu]
- 16. books.rsc.org [books.rsc.org]
- 17. Nitration - Wikipedia [en.wikipedia.org]
- 18. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 19. US3957889A - Selective nitration of aromatic and substituted aromatic compositions - Google Patents [patents.google.com]
- 20. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 21. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 22. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
Technical Support Center: Prevention of Nitro-aromatic Compound Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of nitro-aromatic compounds during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: My nitro-aromatic compound has changed color during storage. What could be the cause?
A1: A change in color, often to a yellowish or brownish hue, is a common indicator of degradation. This can be caused by several factors, including exposure to light (photodegradation), elevated temperatures (thermal degradation), or reaction with other substances. Photodegradation can lead to the formation of colored byproducts. It is crucial to store light-sensitive nitro-aromatic compounds in amber vials or protected from light.
Q2: I suspect my nitro-aromatic compound has degraded. How can I confirm this?
A2: The most reliable way to confirm degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This method can separate the parent compound from its degradation products, allowing for quantification of the remaining active compound and identification of impurities. A simple visual inspection for color change or precipitation can be a preliminary indicator, but it is not conclusive.
Q3: What are the ideal storage conditions for nitro-aromatic compounds?
A3: The ideal storage conditions depend on the specific compound's stability profile. However, general best practices include:
-
Temperature: Store at controlled room temperature or refrigerated (2-8°C), as specified on the product's technical data sheet. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light by storing in amber glass vials or in a dark cabinet.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is sensitive to oxidation or moisture.
-
Container: Use tightly sealed, non-reactive containers, such as glass or Teflon-lined caps, to prevent contamination and solvent evaporation.
Q4: Can the solvent I use for storage affect the stability of my nitro-aromatic compound?
A4: Absolutely. The choice of solvent is critical. Some solvents can promote degradation through hydrolysis or other reactions. It is essential to use high-purity, dry solvents. For long-term storage, it is often best to store the compound as a dry solid if it is stable in that form. If a solution is necessary, consult the manufacturer's recommendations or perform a stability study in the chosen solvent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound. | Perform a forced degradation study to identify potential degradation products. Review storage conditions (temperature, light, humidity). |
| Loss of potency or reduced biological activity | Significant degradation of the active compound. | Quantify the compound using a validated stability-indicating HPLC method. Prepare fresh solutions from a new stock. |
| Precipitate formation in a solution | Compound degradation leading to insoluble products. Exceeding the solubility limit at the storage temperature. | Visually inspect the solution before use. If a precipitate is present, it may be necessary to gently warm and sonicate the solution. However, this may not reverse degradation. It is safer to prepare a fresh solution. |
| Inconsistent experimental results | Inconsistent concentration of the nitro-aromatic compound due to degradation between experiments. | Prepare fresh solutions for each experiment or validate the stability of the stock solution over the intended period of use. |
Data on Stability of Nitro-aromatic Compounds
The following tables provide representative data on the stability of a generic nitro-aromatic compound under various stress conditions. This data is for illustrative purposes and may not be representative of all nitro-aromatic compounds.
Table 1: Stability of a Nitro-aromatic Compound in Solution (Acetonitrile) at Different Temperatures
| Storage Time (Weeks) | % Remaining at 2-8°C | % Remaining at 25°C | % Remaining at 40°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 98.5 | 95.2 |
| 2 | 99.6 | 97.1 | 90.8 |
| 4 | 99.2 | 94.3 | 82.1 |
| 8 | 98.5 | 88.9 | 67.5 |
| 12 | 97.8 | 83.7 | 54.3 |
Table 2: Effect of Light Exposure on a Nitro-aromatic Compound (Solid State)
| Exposure Time (Hours) | % Remaining (Protected from Light) | % Remaining (Exposed to UV Light) |
| 0 | 100.0 | 100.0 |
| 24 | 99.9 | 92.3 |
| 48 | 99.8 | 85.1 |
| 72 | 99.8 | 78.6 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Objective: To generate degradation products of a nitro-aromatic compound under various stress conditions.
2. Materials:
-
Nitro-aromatic compound
-
Hydrochloric acid (0.1 N and 1 N)
-
Sodium hydroxide (0.1 N and 1 N)
-
Hydrogen peroxide (3% and 30%)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
3. Procedure:
-
Acid Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 0.1 N HCl.
-
Heat the solution at 60°C for 24 hours.
-
If no degradation is observed, repeat with 1 N HCl.
-
Neutralize the solution before HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 0.1 N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 N NaOH or heat at 60°C.
-
Neutralize the solution before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and add 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
Prepare solutions of the stressed solid for HPLC analysis.
-
4. Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable HPLC-UV method. Compare the chromatograms to identify degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a general method for the analysis of nitro-aromatic compounds and their degradation products. Method optimization will be required for specific compounds.
1. Objective: To quantify the nitro-aromatic compound and separate it from its degradation products.
2. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or the λmax of the specific compound).
3. Procedure:
-
Prepare a stock solution of the nitro-aromatic compound in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare samples of the stored or stressed compound at a similar concentration.
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak areas and calculate the concentration of the compound in the samples using the calibration curve.
Visualizations
Technical Support Center: Cell-Based Assays with Novel Chemical Entities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cell-based assays and novel chemical entities.
General Troubleshooting
Question: My assay results are highly variable between replicate wells. What are the common causes?
Answer: High variability in replicate wells can stem from several factors. Uneven cell seeding is a primary culprit; ensure your cell suspension is homogenous before and during plating.[1] Pipetting errors, particularly with small volumes, can also introduce significant variability. Using calibrated pipettes and consistent technique is crucial.[2] Additionally, edge effects on the microplate, where wells on the periphery behave differently due to temperature and evaporation gradients, can be a factor. To mitigate this, consider leaving the outer wells empty and filling them with sterile PBS or media. Finally, ensure your novel compound is fully solubilized in the media to prevent concentration gradients across the plate.[3]
Question: I'm observing a high background signal in my assay. What can I do to reduce it?
Answer: High background can obscure your signal and reduce the assay window. Several factors can contribute to this issue:
-
Reagent Contamination: Ensure all buffers and media are fresh and sterile. Contamination with bacteria or yeast can lead to high background.
-
Insufficient Washing: Inadequate washing between steps can leave residual reagents that contribute to background signal. Increase the number of wash steps or the soaking time.[4]
-
Nonspecific Antibody Binding: If using an antibody-based assay, insufficient blocking can cause high background.[4][5] Try increasing the blocking time or using a different blocking agent.[4]
-
Autofluorescence: Cells and media components (like phenol red) can autofluoresce, particularly in the green spectrum.[6] Use phenol red-free media and consider red-shifted fluorescent probes if autofluorescence is an issue.[6]
-
Compound Interference: The novel chemical entity itself might be fluorescent or interfere with the assay chemistry. Always run a control with the compound in cell-free media to check for this.
Troubleshooting Workflow: High Background Signal
Caption: Troubleshooting decision tree for high background signals.
FAQs for Specific Assays
Cell Viability Assays (e.g., MTT, MTS)
Question: I am not seeing a dose-dependent decrease in cell viability with my compound. What could be wrong?
Answer: This could be due to several reasons:
-
Compound Solubility: Your novel compound may have low aqueous solubility, causing it to precipitate out of the media, especially at higher concentrations.[3] This means the effective concentration is much lower than the intended concentration. Visually inspect the wells for precipitate.
-
Compound Inactivity: The compound may not be cytotoxic at the concentrations tested. Consider testing a wider and higher concentration range.
-
Incorrect Incubation Time: The incubation time with the compound may be too short to induce cell death. A time-course experiment is recommended.
-
Cell Seeding Density: If the cell density is too high, the effect of the compound may be masked. Conversely, if it's too low, you may not get a robust enough signal. Optimizing cell number is a critical first step.[1]
| Parameter | Low Cell Density | Optimal Cell Density | High Cell Density |
| Signal-to-Background | Low | High | High (potential for saturation) |
| Assay Window | Narrow | Wide | Narrow |
| Nutrient Depletion | Unlikely | Possible over long incubation | Likely |
| Contact Inhibition | No | Possible for adherent cells | Likely for adherent cells |
Question: The purple formazan crystals in my MTT assay are not dissolving completely. How can I fix this?
Answer: Incomplete solubilization of formazan crystals is a common issue. Ensure you are using a sufficient volume of solubilization solution (e.g., DMSO or a detergent-based solution) to cover the well bottom.[7] After adding the solvent, place the plate on an orbital shaker for at least 15 minutes to aid dissolution.[8] If crystals persist, gentle pipetting up and down can help, but be careful not to create bubbles.
Apoptosis Assays (e.g., Annexin V/PI, Caspase Activity)
Question: In my Annexin V/PI flow cytometry assay, I see a high percentage of necrotic (Annexin V+/PI+) cells even in my untreated control. Why is this happening?
Answer: This often points to issues with cell handling.
-
Harsh Trypsinization: Over-trypsinization can damage cell membranes, leading to false positive PI staining. Use a gentle dissociation reagent like Accutase or minimize trypsin exposure time.[9]
-
Excessive Pipetting/Vortexing: Mechanical stress during cell washing and resuspension can also compromise membrane integrity.[9] Handle cells gently.
-
Unhealthy Cells: Ensure you are using cells from a healthy, log-phase culture. Over-confluent or starved cells may undergo spontaneous apoptosis and necrosis.[1][9]
Apoptosis Signaling Pathway and Assay Detection Points
Caption: Key events in apoptosis and corresponding assay targets.
Question: My Caspase-Glo® 3/7 assay shows a very low luminescent signal, even with my positive control. What should I check?
Answer: A weak signal in a caspase assay can be frustrating. Here are some troubleshooting steps:
-
Reagent Preparation and Storage: Ensure the Caspase-Glo® reagent was reconstituted correctly and has not been stored improperly or for too long after reconstitution, which can lead to loss of activity.[10] Equilibrate the reagent to room temperature before use.[10]
-
Incubation Time: The optimal incubation time can vary between cell types.[10] You may need to extend the incubation period to allow for sufficient signal generation. A time-course experiment is recommended to determine the peak signal.
-
Low Caspase Expression/Activity: The chosen cell line might have low endogenous levels of caspase-3/7, or the apoptotic stimulus was not potent enough to induce significant activation.
| Parameter | Recommended Value |
| Reagent Equilibration | Room Temperature |
| Incubation Time | 30 minutes to 3 hours (optimize for cell line)[10] |
| Plate Type | White-walled, opaque plates for luminescence |
| Plate Reader Settings | Check for appropriate luminescence settings |
Reporter Gene Assays (e.g., Luciferase)
Question: I am seeing a low signal in my luciferase reporter assay. How can I improve it?
Answer: Low signal in a luciferase assay can be due to several factors throughout the experimental workflow:
-
Low Transfection Efficiency: This is a common cause. Optimize your transfection protocol for the specific cell line you are using. Ensure the quality of your plasmid DNA is high (e.g., use an endotoxin-free kit).[11]
-
Insufficient Luciferase Expression: The promoter driving your luciferase gene may be weak in your chosen cell type.[12] Consider using a stronger promoter or increasing the amount of transfected plasmid DNA.
-
Cell Lysis: Incomplete cell lysis will result in a lower yield of luciferase enzyme. Ensure you are using the recommended volume of lysis buffer and that incubation is sufficient to lyse all cells.[13][14]
-
Substrate Degradation: Luciferase substrates can be sensitive to light and temperature. Store them according to the manufacturer's instructions and prepare them fresh before use.[15]
Question: My dual-luciferase assay results show high variability in the firefly-to-Renilla ratio. What could be the cause?
Answer: The purpose of the dual-luciferase system is to normalize for transfection efficiency and cell number, so variability in the ratio points to other issues.[11]
-
Promoter Interference: Very strong promoters (like CMV) on one plasmid can sometimes suppress the activity of the promoter on the co-transfected plasmid.[16]
-
Differential Response to Treatment: Your novel compound might be affecting the expression of the control reporter (often Renilla driven by a constitutive promoter) in addition to your experimental reporter. It is important to run a control to test if your compound alters the activity of the control vector alone.
-
Pipetting Inaccuracy: When adding the two different luciferase reagents sequentially, precise and rapid mixing is key. An automated injection system on the luminometer can greatly reduce this variability.[16]
Experimental Protocols
Key Experiment 1: MTT Cell Viability Assay
Objective: To assess cell metabolic activity as an indicator of cell viability following treatment with a novel chemical entity.[8][17]
Methodology:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density and incubate overnight (37°C, 5% CO2).
-
Compound Treatment: Treat cells with a serial dilution of the novel chemical entity. Include vehicle-only controls (e.g., 0.1% DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Remove the culture medium and add 100 µL of fresh medium plus 10 µL of the MTT stock solution to each well.[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[18]
Key Experiment 2: Caspase-Glo® 3/7 Apoptosis Assay
Objective: To quantify caspase-3 and -7 activity as a measure of apoptosis induction by a novel chemical entity.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence. Allow cells to attach overnight, then treat with the novel compound for the desired time.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer. Allow the reagent to equilibrate to room temperature before use.[10]
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of media in each well (e.g., add 100 µL of reagent to 100 µL of media).[10]
-
Incubation: Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.[10] Incubate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time should be determined empirically for your cell system.[10]
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
Key Experiment 3: Dual-Luciferase® Reporter Assay
Objective: To measure the effect of a novel chemical entity on a specific signaling pathway or promoter activity.
Methodology:
-
Co-transfection: Co-transfect cells with the firefly luciferase reporter plasmid (containing the response element of interest) and a Renilla luciferase control plasmid (e.g., pRL-TK).
-
Cell Seeding and Treatment: After 24 hours, seed the transfected cells into a 96-well white plate. Allow them to attach, then treat with the novel compound.
-
Cell Lysis: After treatment, wash the cells once with PBS and add 1X Passive Lysis Buffer (e.g., 20 µL per well). Incubate for 15 minutes at room temperature on an orbital shaker.[14]
-
Firefly Luciferase Measurement: Add 100 µL of Luciferase Assay Reagent II (LAR II) to the cell lysate. Measure the firefly luminescence immediately in a plate-reading luminometer.[16]
-
Renilla Luciferase Measurement: Add 100 µL of Stop & Glo® Reagent to the same well. This quenches the firefly signal and initiates the Renilla reaction. Measure the Renilla luminescence.[16]
-
Data Analysis: Calculate the ratio of firefly to Renilla luminescence for each well. Normalize the results to the vehicle control.[19]
References
- 1. biocompare.com [biocompare.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. arp1.com [arp1.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. selectscience.net [selectscience.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. promega.com [promega.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. med.emory.edu [med.emory.edu]
- 14. Luciferase reporter assay [bio-protocol.org]
- 15. assaygenie.com [assaygenie.com]
- 16. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 17. Cell-Based Assays [sigmaaldrich.com]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Enhancing the Stability of Functionalized Pyrrole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with functionalized pyrrole derivatives.
Troubleshooting Guide
This guide is designed to help you troubleshoot specific issues you may encounter during your experiments.
Question: My functionalized pyrrole derivative is changing color (e.g., turning yellow, brown, or black) upon storage or exposure to air. What is happening and what should I do?
Answer:
This discoloration is a common indicator of degradation, primarily due to oxidation and polymerization.[1] Pyrrole and its electron-rich derivatives are susceptible to attack by atmospheric oxygen, which can initiate polymerization, leading to the formation of colored oligomers and polymers.
Immediate Actions:
-
Inert Atmosphere: Immediately transfer the compound to an inert atmosphere (e.g., a glovebox or a desiccator flushed with argon or nitrogen).
-
Solvent Degassing: If the compound is in solution, ensure the solvent is thoroughly deoxygenated by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Light Protection: Protect the compound from light by storing it in an amber vial or wrapping the container in aluminum foil, as light can accelerate degradation.[2]
Long-Term Solutions:
-
Storage Conditions: Store the compound under an inert atmosphere at low temperatures (-20°C or -80°C) to minimize thermal and oxidative degradation.
-
Antioxidants: For solutions, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if it does not interfere with your downstream applications.
-
N-Substitution: If synthetically feasible, protecting the pyrrole nitrogen with a suitable group can enhance stability by reducing its electron density and susceptibility to oxidation.[1]
Question: I am observing poor yields and multiple side products during the synthesis of my functionalized pyrrole. How can I improve the reaction outcome?
Answer:
The synthesis of pyrrole derivatives can be challenging due to the potential for side reactions, especially under harsh conditions.[3] The choice of synthetic method and reaction conditions is critical for achieving good yields and purity.
Troubleshooting Steps:
-
Reaction Conditions:
-
Temperature Control: Traditional methods like the Paal-Knorr synthesis can require high temperatures, which may lead to degradation.[3] Consider using milder conditions or alternative catalysts that allow for lower reaction temperatures.[4][5]
-
pH Control: The Paal-Knorr synthesis is sensitive to pH. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[6] Using weakly acidic conditions, such as acetic acid, can improve the yield of the desired pyrrole.[6]
-
-
Choice of Starting Materials:
-
The purity of starting materials, such as 1,4-dicarbonyl compounds in the Paal-Knorr synthesis, is crucial. Impurities can lead to side reactions and lower yields.[3]
-
-
Alternative Synthetic Routes:
-
If the Paal-Knorr synthesis is problematic, consider the Hantzsch pyrrole synthesis, which involves the reaction of an α-haloketone with a β-ketoester and an amine.[7][8][9]
-
Modern synthetic methods, including transition-metal-catalyzed reactions, may offer milder conditions and better functional group tolerance.[10]
-
Question: My purified pyrrole derivative degrades during chromatographic purification. What precautions should I take?
Answer:
The acidic nature of silica gel and exposure to air and light during column chromatography can lead to the degradation of sensitive pyrrole derivatives.
Recommendations:
-
Deactivated Silica: Use silica gel that has been deactivated by treatment with a base, such as triethylamine, to neutralize acidic sites. You can either purchase pre-treated silica or prepare it by washing standard silica gel with a solvent containing a small percentage of triethylamine.
-
Rapid Purification: Minimize the time the compound spends on the column. Use flash chromatography with sufficient pressure to expedite the separation.
-
Inert Conditions: If the compound is highly sensitive, consider performing the chromatography under an inert atmosphere.
-
Alternative Stationary Phases: If degradation on silica is severe, explore other stationary phases like alumina (neutral or basic) or reverse-phase silica (C18).
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for functionalized pyrrole derivatives?
A1: The primary degradation pathways for functionalized pyrrole derivatives are:
-
Oxidation: Due to the electron-rich nature of the pyrrole ring, it is susceptible to oxidation, which can lead to the formation of pyrrolinones and other oxidized species. This is often initiated by exposure to air and light.
-
Polymerization: Oxidation or the presence of acids can trigger the polymerization of pyrrole monomers, resulting in the formation of colored, insoluble materials.[1]
-
Acid-Catalyzed Degradation: In strongly acidic conditions, pyrroles can undergo protonation, which disrupts the aromaticity and can lead to ring-opening or polymerization.[11]
-
Hydrolysis: Functional groups on the pyrrole ring, such as esters or amides, can be susceptible to hydrolysis under acidic or basic conditions.[12][13]
Q2: How can I enhance the stability of my functionalized pyrrole derivative for in vitro or in vivo studies?
A2: To improve stability for biological assays:
-
Formulation: Formulate the compound in a suitable vehicle immediately before use. Consider using buffers to maintain an optimal pH and adding antioxidants or scavengers if appropriate for the assay.
-
Structural Modification: If you are in the process of designing the molecule, consider introducing electron-withdrawing groups on the pyrrole ring to decrease its electron density and reduce its susceptibility to oxidation. N-substitution can also significantly improve stability.[1]
-
Prodrug Approach: A prodrug strategy can be employed where a labile functional group is masked to improve stability and is later cleaved in vivo to release the active compound.
Q3: What are the recommended storage conditions for functionalized pyrrole derivatives?
A3: For optimal stability, functionalized pyrrole derivatives should be stored as a solid in a tightly sealed container, protected from light (amber vial or wrapped in foil), under an inert atmosphere (argon or nitrogen), and at low temperatures (-20°C or below).[2] For solutions, use deoxygenated solvents and store frozen under an inert atmosphere.
Q4: Which analytical techniques are best for monitoring the stability of my pyrrole derivative?
A4: The most common and effective technique is High-Performance Liquid Chromatography (HPLC) , often coupled with a UV or mass spectrometry (MS) detector.[12][13][14] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products. Other useful techniques include:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the structure of degradation products.
-
Infrared (IR) Spectroscopy: To detect changes in functional groups.[13]
Quantitative Stability Data
The following table summarizes the stability of a model pyrrole-containing ester derivative under various pH conditions at 37°C, as determined by a UHPLC method.[12][14]
| pH | Condition | Temperature | Observation |
| 1.2 | Acidic (Stomach) | 37°C | Significant degradation observed. The compound is susceptible to hydrolysis. |
| 4.5 | Acidic | 37°C | Stable. |
| 6.8 | Neutral (Blood Plasma) | 37°C | Stable. |
| 13.0 | Alkaline | 37°C | Susceptible to hydrolysis. |
Time-Dependent Degradation at pH 1.2 and 37°C [14]
| Time (minutes) | % Degradation |
| 0 | 0 |
| 60 | ~5 |
| 120 | ~10 |
| 240 | ~18 |
| 480 | ~30 |
| 1440 | ~60 |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Functionalized Pyrrole Derivative
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[13][15][16]
1. Materials and Reagents:
-
Functionalized pyrrole derivative
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Buffers of appropriate pH
2. Equipment:
-
HPLC system with UV or MS detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the pyrrole derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a specified time, protected from light.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven at a temperature below its melting point (e.g., 70°C) for a specified duration. Also, heat a solution of the compound.
-
Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis:
-
Analyze the stressed samples by a suitable stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Characterize significant degradation products using HPLC-MS, NMR, or other spectroscopic techniques.
-
Protocol 2: Paal-Knorr Synthesis of a Substituted Pyrrole
This is a general procedure for the Paal-Knorr synthesis.[4][5][6][17]
1. Materials and Reagents:
-
1,4-Dicarbonyl compound (e.g., 2,5-hexanedione)
-
Primary amine (e.g., aniline) or ammonia source (e.g., ammonium acetate)
-
Solvent (e.g., ethanol, acetic acid, or water)
-
Weak acid catalyst (e.g., acetic acid) (optional)
2. Procedure:
-
Dissolve the 1,4-dicarbonyl compound (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the primary amine or ammonia source (1-1.2 equivalents).
-
If desired, add a catalytic amount of a weak acid.
-
Heat the reaction mixture to reflux for the required time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrrole derivative.
Visualizations
Caption: Signaling pathway of VEGFR and MAPK, inhibited by functionalized pyrrole derivatives.
References
- 1. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 9. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF Download [edurev.in]
- 12. oatext.com [oatext.com]
- 13. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lubrizolcdmo.com [lubrizolcdmo.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Resolving inconsistencies in spectroscopic data for synthetic compounds
Welcome to the technical support center for resolving inconsistencies in spectroscopic data for synthetic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during spectroscopic analysis.
Table of Contents
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows broad peaks. What are the common causes and solutions?
A1: Broad peaks in an NMR spectrum can arise from several factors.[1] The primary causes include:
-
Poor Shimming: An inhomogeneous magnetic field is a frequent cause of peak broadening.
-
Solution: Re-shim the magnet before running your sample.
-
-
Sample Concentration: Overly concentrated samples can lead to broadened lineshapes.[2]
-
Solution: Dilute your sample to an optimal concentration. See the table below for general guidelines.
-
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic materials can cause significant line broadening.[2][3]
-
Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, filtering the sample through a small plug of silica gel or alumina can help.
-
-
Compound Solubility: If your compound is not fully dissolved, it will result in a non-homogenous sample and broad peaks.[1]
-
Chemical Exchange: Protons undergoing chemical exchange on the NMR timescale (e.g., acidic protons in alcohols or amines) can appear as broad signals.
-
Solution: To confirm the presence of an exchangeable proton, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The broad peak should disappear or diminish significantly.[1]
-
Q2: I see unexpected peaks in my NMR spectrum that don't correspond to my compound. What are they and how can I get rid of them?
A2: Extraneous peaks are typically due to impurities. Common sources include:
-
Residual Solvents: Solvents from the reaction or purification steps (e.g., ethyl acetate, hexane, dichloromethane) are often retained in the final product.[1][4]
-
Solution: Dry your sample under high vacuum for an extended period. Co-evaporation with a solvent that is easily removed (like dichloromethane) can help remove more stubborn solvents.[1]
-
-
Water: Many deuterated solvents are hygroscopic and will absorb atmospheric moisture.[5]
-
Solution: Use fresh, high-quality deuterated solvents. Store solvents in a desiccator or under an inert atmosphere. Adding molecular sieves to the solvent bottle can also help.
-
-
Grease: Stopcock grease from glassware can appear as broad, rolling peaks, typically around 1.26 ppm.
-
Solution: Use grease-free joints where possible or use a minimal amount of high-vacuum grease.
-
-
Contaminated NMR Tubes or Caps: Dirty NMR tubes or caps can introduce impurities.[6]
-
Solution: Thoroughly clean NMR tubes with a suitable solvent (e.g., acetone) and dry them in an oven before use.[3] Use new or clean caps.
-
Data Presentation: Recommended Sample Concentrations for NMR
| Spectrometer Field Strength | ¹H NMR Sample Amount (for MW < 1000 g/mol ) | ¹³C NMR Sample Amount (for MW < 1000 g/mol ) |
| 300-400 MHz | 5-25 mg[2] | 50-100 mg[2] |
| 500-600 MHz (with Cryoprobe) | ~1.5 mg (~3mM)[7] | ~5 mg (~10mM)[7] |
| > 600 MHz (with Cryoprobe) | < 1 mg (< 3mM)[7] | ~1.5 mg (~3mM)[7] |
Experimental Protocols: Preparing a High-Quality NMR Sample
-
Weigh the Sample: Accurately weigh 5-25 mg of your solid compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[2] For liquid samples, use approximately one drop.[5]
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[8] Ensure the solvent will not react with your compound and can dissolve it completely.[8]
-
Ensure Homogeneity: Gently vortex or sonicate the vial to ensure the sample is fully dissolved and the solution is homogeneous.[8]
-
Filter if Necessary: If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into the clean NMR tube.[2]
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, unscratched NMR tube.[2]
-
Add Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard (e.g., TMS).[2]
-
Cap and Label: Cap the NMR tube securely and label it clearly.[7]
Mandatory Visualization: NMR Troubleshooting Workflow
Caption: Troubleshooting workflow for common NMR data inconsistencies.
Mass Spectrometry (MS)
Frequently Asked Questions (FAQs)
Q1: I am not seeing the peak for my compound's molecular ion, or the signal intensity is very weak. What should I check?
A1: The absence or weakness of a molecular ion peak is a common issue in MS.[9][10] Here are the primary troubleshooting steps:
-
Ionization Technique: The chosen ionization method (e.g., ESI, APCI, MALDI) may not be suitable for your analyte.[9]
-
Sample Concentration: The sample may be too dilute to detect or so concentrated that it causes ion suppression.[9]
-
Solution: Prepare a fresh sample at a more appropriate concentration.
-
-
Instrument Calibration and Tuning: The mass spectrometer may need to be tuned and calibrated.[9]
-
Solution: Run the instrument's tuning and calibration routine using the recommended standard.
-
-
Mobile Phase/Solvent Issues (for LC-MS): The mobile phase composition can significantly affect ionization efficiency. Additives like trifluoroacetic acid (TFA) can suppress the signal.[12]
-
System Contamination: A dirty ion source can lead to a loss of sensitivity.[12]
-
Solution: Clean the ion source according to the manufacturer's guidelines.[14]
-
Q2: My mass spectrum shows peaks that do not correspond to my compound or its fragments. What is their origin?
A2: Unexpected peaks in a mass spectrum often arise from contamination.
-
Solvent Contaminants: Plasticizers (e.g., phthalates) from solvent bottles or tubing are common contaminants.
-
Solution: Use high-purity, LC-MS grade solvents. Flush the system thoroughly.[14]
-
-
Sample Carryover: Residual sample from a previous injection can appear in the current run.[14]
-
Solution: Implement a robust wash cycle between sample injections. Injecting a blank solvent run can confirm carryover.
-
-
Adduct Formation: Your molecular ion may be forming adducts with salts or solvents (e.g., [M+Na]⁺, [M+K]⁺, [M+CH₃CN]⁺).
-
Solution: This is often unavoidable but can be minimized by using clean glassware and high-purity solvents to reduce salt contamination.[11] These adducts can also help confirm the molecular weight.
-
Data Presentation: Common Mass Adducts in ESI-MS
| Adduct Ion | Mass Added (Da) | Common Source |
| Positive Mode | ||
| [M+H]⁺ | 1.0073 | Protonation |
| [M+Na]⁺ | 22.9892 | Glassware, mobile phase |
| [M+K]⁺ | 38.9632 | Glassware, mobile phase |
| [M+NH₄]⁺ | 18.0338 | Ammonium salts in buffer |
| Negative Mode | ||
| [M-H]⁻ | -1.0073 | Deprotonation |
| [M+Cl]⁻ | 34.9694 | Chlorinated solvents |
| [M+HCOO]⁻ | 44.9982 | Formic acid in mobile phase |
| [M+CH₃COO]⁻ | 59.0139 | Acetic acid in mobile phase |
Experimental Protocols: Basic LC-MS System Check
-
Check Mobile Phase and Gas Supplies: Ensure there is sufficient mobile phase and that the correct compositions are being delivered. Check that the nitrogen and argon gas supplies are on and at the correct pressure.[11]
-
Inspect for Leaks: Visually inspect all fittings and connections for any signs of leaks.[10]
-
Run a System Suitability Test: Inject a well-characterized standard compound (a benchmarking method) to assess system performance, including retention time, peak shape, and sensitivity.[12]
-
Perform an Infusion Analysis: Directly infuse a solution of your compound or a standard into the mass spectrometer to bypass the LC system. This helps to isolate whether the issue is with the LC or the MS.[12]
-
Check the Ion Source: Visually inspect the spray from the ion source. An unstable or absent spray indicates a problem with the source itself or with solvent delivery.[15]
Mandatory Visualization: LC-MS Troubleshooting Logic
Caption: A logical workflow for troubleshooting signal loss in LC-MS.
Infrared (IR) Spectroscopy
Frequently Asked Questions (FAQs)
Q1: My IR spectrum has very broad peaks, especially in the 3200-3600 cm⁻¹ region. What does this indicate?
A1: A broad absorption band in the 3200-3600 cm⁻¹ region is highly characteristic of an O-H stretching vibration, typically from an alcohol or carboxylic acid.[16][17] The broadening is due to intermolecular hydrogen bonding. If your compound is not expected to have an O-H group, this peak likely indicates the presence of water or residual alcohol solvent in your sample.[18]
-
Solution: If water is the suspected contaminant, dry your sample thoroughly. If it's a residual alcohol, re-purify the sample or dry under high vacuum.
Q2: The peaks in my IR spectrum are very weak or non-existent. What could be the problem?
A2: Weak or absent signals can be due to several factors:
-
Insufficient Sample: There may not be enough sample in the IR beam path.
-
Non-Polar Bonds: IR spectroscopy relies on a change in dipole moment during a vibration.[20] Symmetrical, non-polar bonds (like a symmetrically substituted C≡C bond) will have very weak or absent IR absorptions.[17]
-
Solution: This is an inherent limitation of the technique. Consider using Raman spectroscopy, which is sensitive to non-polar bonds.
-
Q3: Why does my spectrum have a strong, sharp peak around 1700 cm⁻¹?
A3: A strong, sharp absorption in the region of 1650-1800 cm⁻¹ is a classic indicator of a carbonyl (C=O) group.[16][21] The exact position can give clues about the type of carbonyl compound:
-
~1715 cm⁻¹: Ketones, Aldehydes, Carboxylic Acids[22]
-
~1735 cm⁻¹: Esters[22]
-
~1690 cm⁻¹: Amides
-
Lower frequency (conjugated systems): If the carbonyl is conjugated with a double bond or aromatic ring, the peak will shift to a lower wavenumber.[23]
Data Presentation: Key IR Absorption Regions
| Wavenumber (cm⁻¹) | Functional Group | Appearance |
| 3200 - 3600 | O-H (Alcohol, Phenol) | Strong, Broad[17] |
| 3300 - 3500 | N-H (Amine, Amide) | Medium, can be sharp |
| 2850 - 3000 | C-H (Alkane) | Strong, Sharp |
| ~3000 - 3100 | C-H (Alkene, Aromatic) | Medium, Sharp |
| 2100 - 2260 | C≡C (Alkyne) | Weak to Medium, Sharp[17] |
| 2220 - 2260 | C≡N (Nitrile) | Medium, Sharp |
| 1650 - 1800 | C=O (Carbonyl) | Strong, Sharp[16] |
| 1600 - 1680 | C=C (Alkene) | Medium to Weak, Sharp |
| 1000 - 1300 | C-O (Alcohol, Ether, Ester) | Strong, Sharp |
Experimental Protocols: Preparing a KBr Pellet for Solid Samples
-
Grind the Sample: Use a clean agate mortar and pestle to grind 1-2 mg of your solid sample to a fine powder.[19]
-
Add KBr: Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar.[19] KBr is transparent in the mid-IR region.[24]
-
Mix Thoroughly: Gently mix and grind the sample and KBr together until the mixture is homogeneous.
-
Press the Pellet: Transfer the powder mixture to a pellet press die. Apply pressure using a hydraulic press according to the manufacturer's instructions to form a transparent or translucent pellet.[19]
-
Analyze: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.[19]
Mandatory Visualization: IR Sample Preparation Choices
Caption: Common sample preparation techniques for IR spectroscopy.
General Troubleshooting Workflow
When faced with conflicting data from multiple spectroscopic techniques, a systematic approach is crucial.
Mandatory Visualization: Integrated Data Analysis Workflow
Caption: Workflow for integrating MS, IR, and NMR data.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. reddit.com [reddit.com]
- 7. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. gentechscientific.com [gentechscientific.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 14. zefsci.com [zefsci.com]
- 15. biotage.com [biotage.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. personal.utdallas.edu [personal.utdallas.edu]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 23. fiveable.me [fiveable.me]
- 24. jascoinc.com [jascoinc.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-Nitro and 4-Nitro Isomers
For Researchers, Scientists, and Drug Development Professionals
The substitution pattern of functional groups on an aromatic ring can profoundly influence a molecule's biological activity. This guide provides an objective comparison of the biological activities of 3-nitro and 4-nitro substituted isomers, focusing on their cytotoxic and enzyme-inhibiting properties. The position of the nitro group—a strong electron-withdrawing moiety—alters the electronic distribution within the molecule, thereby affecting its interaction with biological targets. This comparison is supported by experimental data to highlight the significance of isomeric positioning in drug design and toxicology.
Comparative Cytotoxicity of Nitrophenol Isomers
A study comparing the cytotoxic effects of 2-nitrophenol (2-NP), 3-nitrophenol (3-NP), and 4-nitrophenol (4-NP) on human lung cells revealed significant differences in their potency. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological or biochemical function, was determined for each isomer in normal bronchial epithelial (BEAS-2B) and alveolar epithelial cancer (A549) cell lines after 24 and 48 hours of exposure.
The results, summarized in the table below, indicate that 4-nitrophenol is the most cytotoxic of the three isomers, exhibiting the lowest IC50 values in both cell lines.[1] In contrast, 2-nitrophenol was found to be the least toxic.[1] The greater cytotoxicity of the 4-nitro isomer can be attributed to its electronic properties. The para-position of the nitro group allows for greater resonance stabilization of a phenoxide-like radical, which can facilitate the generation of reactive oxygen species (ROS) and induce cellular damage.
| Compound | Cell Line | Exposure Time (h) | IC50 (µg/mL) |
| 3-Nitrophenol | BEAS-2B | 24 | 2503 |
| 48 | 552 | ||
| A549 | 24 | >104 | |
| 48 | 552 | ||
| 4-Nitrophenol | BEAS-2B | 24 | 223 |
| 48 | 122 | ||
| A549 | 24 | >104 | |
| 48 | 122 |
Data sourced from a study on the cytotoxicity of nitrophenols in human lung cells.[1]
Comparative Biological Activities of Nitroaniline Isomers
While a direct comparative study with IC50 values for 3-nitroaniline and 4-nitroaniline is not as readily available in the literature, the existing toxicological data suggests differences in their biological effects. 4-nitroaniline is a well-documented toxic compound, known to be a strong inducer of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[2] It is also genotoxic in some in vitro assays and has shown carcinogenic potential in male mice.[2]
The biological activity of 3-nitroaniline is less characterized. However, based on the principles of electronic effects, the para-position of the nitro group in 4-nitroaniline allows for more effective delocalization of the lone pair of electrons on the amino group through resonance. This electron-withdrawing effect makes the amino group less basic and can influence its interactions with biological macromolecules. In contrast, the meta-position of the nitro group in 3-nitroaniline exerts its electron-withdrawing effect primarily through the inductive effect, which is generally weaker than the resonance effect. This difference in electronic properties likely contributes to variations in their biological activities and metabolic fates. For instance, studies on the adsorption of nitroanilines have shown that 3-nitroaniline can be adsorbed in greater amounts than 4-nitroaniline at low concentrations, a difference attributed to their varying pKa values.[3]
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 104 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 3-nitrophenol and 4-nitrophenol).
-
Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the treatment medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
Formazan Formation: The plates are incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Tyrosinase Inhibition Assay
This assay is used to screen for inhibitors of tyrosinase, a key enzyme in melanin synthesis.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, 20 µL of the test compound (at various concentrations) is mixed with 140 µL of phosphate buffer (pH 6.8) and 20 µL of mushroom tyrosinase enzyme solution.
-
Pre-incubation: The mixture is pre-incubated for 10 minutes at room temperature.
-
Substrate Addition: 20 µL of L-DOPA (the substrate) is added to initiate the enzymatic reaction.
-
Kinetic Measurement: The absorbance is measured immediately at 475 nm and then at regular intervals for a specified period (e.g., 30 minutes) using a microplate reader.
-
Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of the control (without inhibitor). The IC50 value can then be determined.
Signaling Pathways and Experimental Workflows
The differential cytotoxicity of 3-nitro and 4-nitro isomers can be visualized through their impact on cellular signaling pathways. The greater propensity of 4-nitrophenol to induce oxidative stress leads to a cascade of events culminating in cell death.
Caption: Differential induction of oxidative stress by 4-nitrophenol and 3-nitrophenol leading to cell death.
The experimental workflow for comparing the cytotoxicity of these isomers typically involves a series of assays to quantify cell viability and elucidate the mechanism of cell death.
Caption: Experimental workflow for the comparative cytotoxicity analysis of nitro-isomers.
References
Structure-Activity Relationship of Nitropyrrole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nitropyrrole analogs represent a promising class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. The strategic modification of the nitropyrrole scaffold has been a key focus of medicinal chemistry efforts to enhance potency, selectivity, and reduce toxicity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various nitropyrrole analogs, supported by experimental data and detailed methodologies.
Antimicrobial Activity of Nitropyrrole Analogs
The antimicrobial efficacy of nitropyrrole derivatives is significantly influenced by the substitution pattern on the pyrrole ring and associated phenyl moieties. Pyrrolomycins, a class of polyhalogenated nitropyrrole antibiotics, have served as a foundational scaffold for SAR studies.
Key Structural-Activity Relationship Insights:
-
Position of the Nitro Group: The location of the nitro group on the pyrrole ring is a critical determinant of antibacterial activity.
-
Halogen Substitution: The type and position of halogen atoms on both the pyrrole and phenyl rings play a crucial role in modulating the biological activity. For instance, the replacement of chlorine with bromine has been shown to enhance bactericidal activity against certain strains.[1]
-
Deprotonable Groups: The presence of ionizable groups, such as the pyrrolic NH and a phenolic OH, is important for the membrane-depolarizing activity of some pyrrolomycins. O-methylation of the phenolic hydroxyl group has been shown to reduce activity.[1]
Comparative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected nitropyrrole analogs against various bacterial strains.
| Compound | R1 | R2 | R3 | R4 | R5 | Test Organism | MIC (µM) | Reference |
| Pyrrolomycin C (PM-C) | Cl | Cl | H | Cl | Cl | Staphylococcus aureus | >100 | [1] |
| Pseudomonas aeruginosa | >100 | [1] | ||||||
| Nitro-PM 5a | NO2 | Cl | H | Cl | Cl | Staphylococcus aureus | 25 | [1] |
| Pseudomonas aeruginosa | 50 | [1] | ||||||
| Nitro-PM 5b | Cl | NO2 | H | Cl | Cl | Staphylococcus aureus | 12.5 | [1] |
| Pseudomonas aeruginosa | 50 | [1] | ||||||
| Nitro-PM 5c | Br | NO2 | H | Cl | Cl | Staphylococcus aureus | 1 | [1] |
| Pseudomonas aeruginosa | 12.5 | [1] | ||||||
| Nitro-PM 5d | Cl | Cl | NO2 | Cl | Cl | Staphylococcus aureus | 12.5 | [1] |
| Pseudomonas aeruginosa | 1.5 | [1] | ||||||
| 3-Farnesylpyrrole | - | - | - | - | - | MRSA | 2.8 µg/mL | [2] |
Anticancer Activity of Nitropyrrole Analogs
Nitropyrrole derivatives have also demonstrated significant potential as anticancer agents. SAR studies in this area have focused on enhancing cytotoxicity towards cancer cells while minimizing effects on normal cells.
Key Structural-Activity Relationship Insights:
-
Halogen and Nitro Group Positioning: Similar to antimicrobial activity, the arrangement of halogen and nitro substituents on the pyrrolomycin scaffold is critical for antitumor efficacy.
-
Substitution on the Phenyl Ring: Modifications on the phenyl ring can influence the antiproliferative activity. For example, replacing a bromine atom with hydrogen on the phenol ring has been shown to increase activity against tumor cells.[3]
-
Selectivity: Certain structural modifications have been found to significantly improve the selectivity of the compounds for cancer cells over normal epithelial cells.[1][3]
Comparative Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected nitropyrrole analogs against various cancer cell lines.
| Compound | R1 | R2 | R3 | R4 | R5 | Cell Line | IC50 (µM) | Reference |
| Pyrrolomycin C (PM-C) | Cl | Cl | H | Cl | Cl | HCT116 (Colon) | 0.8 ± 0.29 | [1] |
| MCF-7 (Breast) | 1.0 ± 0.14 | [1] | ||||||
| hTERT-RPE-1 (Normal) | 1.5 ± 0.21 | [1] | ||||||
| Nitro-PM 5a | NO2 | Cl | H | Cl | Cl | HCT116 (Colon) | 1.0 ± 0.21 | [1] |
| MCF-7 (Breast) | 1.5 ± 0.28 | [1] | ||||||
| hTERT-RPE-1 (Normal) | 2.5 ± 0.35 | [1] | ||||||
| Nitro-PM 5b | Cl | NO2 | H | Cl | Cl | HCT116 (Colon) | 7.0 ± 0.49 | [1] |
| MCF-7 (Breast) | 8.0 ± 0.56 | [1] | ||||||
| hTERT-RPE-1 (Normal) | >10 | [1] | ||||||
| Nitro-PM 5c | Br | NO2 | H | Cl | Cl | HCT116 (Colon) | 8.0 ± 0.64 | [1] |
| MCF-7 (Breast) | 9.0 ± 0.72 | [1] | ||||||
| hTERT-RPE-1 (Normal) | >10 | [1] | ||||||
| Nitro-PM 5d | Cl | Cl | NO2 | Cl | Cl | HCT116 (Colon) | 2.25 ± 0.35 | [1] |
| MCF-7 (Breast) | 1.75 ± 0.24 | [1] | ||||||
| hTERT-RPE-1 (Normal) | 2.0 ± 0.28 | [1] | ||||||
| Pyrrolomycin F-series 1 | Br | Cl | H | Cl | H | HCT116 (Colon) | 0.35 ± 0.1 | [3] |
| MCF-7 (Breast) | 0.85 ± 0.2 | [3] | ||||||
| hTERT-RPE-1 (Normal) | >10 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the presented data.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is adapted from established Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]
-
Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in cation-adjusted Mueller-Hinton Broth (MHB) to the desired starting concentration.
-
Preparation of Microtiter Plates: Dispense 50 µL of sterile MHB into wells of a 96-well microtiter plate. Add 50 µL of the highest concentration of the test compound to the first well of each row and perform serial twofold dilutions across the plate.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation and Incubation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria). Incubate the plates at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Cytotoxicity Assay (MTT Assay)
This protocol is based on the colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[5][6][7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitropyrrole analogs in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Mechanisms and Workflows
Proposed Mechanism of Action for Antimicrobial Pyrrolomycins
Caption: Proposed mechanism of action for antimicrobial pyrrolomycins.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Logical Relationship in SAR of Nitro-Pyrrolomycins
Caption: Key structural modifications influencing the biological activity of nitro-pyrrolomycins.
References
- 1. mdpi.com [mdpi.com]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unipa.it [iris.unipa.it]
- 4. Minimum inhibitory concentration (MIC). [bio-protocol.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Antibacterial Potential of Substituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial efficacy of substituted pyrrole derivatives, with a conceptual focus on 3-Nitro-2-(1H-pyrrol-1-yl)phenol. In the absence of specific experimental data for this exact compound, this document extrapolates from published findings on structurally related pyrrole derivatives to benchmark its potential performance against established antibacterial agents. The data presented herein is synthesized from multiple studies on pyrrole-based compounds and their antimicrobial activities.
Introduction to Pyrrole Derivatives as Antibacterial Agents
The pyrrole ring is a fundamental structural motif in a vast array of biologically active natural products and synthetic compounds, including antibiotics like pyrrolnitrin and pyoluteorin.[1] The versatility of the pyrrole scaffold allows for substitutions that can significantly modulate its biological activity, making it a person of interest in the development of new antimicrobial agents.[2] Nitrogen-containing heterocyclic compounds, such as pyrrole derivatives, have demonstrated notable antibacterial action against both Gram-positive and Gram-negative bacteria.[2] The introduction of substituents like nitro groups can further enhance this activity.[3][4]
This guide will compare the reported antibacterial efficacy of various synthetic pyrrole derivatives to that of standard antibiotics, providing a framework for evaluating the potential of novel compounds like this compound.
Comparative Antibacterial Efficacy
The antibacterial activity of chemical compounds is commonly quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation, while MBC is the lowest concentration that will prevent the growth of 99.9% of the bacteria.
The following tables summarize the antibacterial activity of selected pyrrole derivatives from various studies and compare them with standard antibiotics.
Table 1: Antibacterial Activity of Pyrrole Derivatives against Gram-Positive Bacteria
| Compound | Organism | MIC (µg/mL) | MBC (µM) | Reference |
| Nitro-Pyrrolomycin 5a | Staphylococcus aureus | - | 60 | [3] |
| Pyrrolomycin C (Natural) | Staphylococcus aureus | - | >60 | [3] |
| ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 | - | [2] |
| ULD1 | Staphylococcus aureus | - | - | [2] |
| ULD2 | Staphylococcus aureus | - | - | [2] |
| Ciprofloxacin (Standard) | Staphylococcus aureus | - | - | [5] |
| Vancomycin (Standard) | Staphylococcus aureus | 0.5–1 | - | [2] |
Table 2: Antibacterial Activity of Pyrrole Derivatives against Gram-Negative Bacteria
| Compound | Organism | MIC (µg/mL) | MBC (µM) | Reference |
| Nitro-Pyrrolomycin 5a | Pseudomonas aeruginosa | - | >60 | [3] |
| Pyrrolomycin C (Natural) | Pseudomonas aeruginosa | - | >60 | [3] |
| Pyrrolamide Derivative | Escherichia coli | 1 | - | [2] |
| Ciprofloxacin (Standard) | Escherichia coli | - | - | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to determine antibacterial efficacy.
Broth Microdilution Method for MIC Determination
This method is a widely used, reproducible technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
-
Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The antimicrobial agent is serially diluted in a liquid growth medium in a microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Observation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[6]
Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.[7]
-
Agar Plate Preparation: A petri dish containing a suitable agar medium is uniformly inoculated with the test bacterium.
-
Disk Application: A paper disk impregnated with a known concentration of the antimicrobial agent is placed on the agar surface.
-
Incubation: The plate is incubated under appropriate conditions.
-
Zone of Inhibition: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.
-
Measurement: The diameter of the zone of inhibition is measured and compared to standardized charts to determine the susceptibility of the organism.[7]
Visualizing Experimental Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in antibacterial efficacy testing.
Caption: Workflow for MIC determination using broth microdilution.
Caption: Workflow of the disk diffusion assay for antibacterial susceptibility.
Conclusion
The available literature strongly suggests that pyrrole derivatives, particularly those with nitro substitutions, represent a promising class of compounds for the development of new antibacterial agents.[2][3] While direct experimental data for this compound is not currently available, the comparative analysis of structurally similar compounds indicates its potential for significant antibacterial activity. Further in vitro and in vivo studies are warranted to fully elucidate the efficacy and mechanism of action of this specific compound and to validate its potential as a therapeutic agent. The standardized protocols outlined in this guide provide a robust framework for such future investigations.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Laboratory Activity Demonstrating the Antibacterial Effects of Extracts from Two Plant Species, Moringa oleifera and Allium sativum (Garlic) - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Anticancer Potential: A Comparative Analysis of Functionalized Pyrroles in Cytotoxicity
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity is a paramount objective. Among the myriad of heterocyclic scaffolds explored, functionalized pyrroles have emerged as a promising class of compounds exhibiting potent cytotoxic effects against a diverse range of cancer cell lines. This guide provides a comparative analysis of various functionalized pyrroles, summarizing their cytotoxic activities, elucidating their mechanisms of action through key signaling pathways, and detailing the experimental protocols for their evaluation.
This comprehensive guide delves into the structure-activity relationships of substituted pyrroles, offering a comparative look at their cytotoxic profiles. The data presented herein is intended to inform the rational design of new, more effective pyrrole-based anticancer therapeutics.
Comparative Cytotoxicity of Functionalized Pyrroles
The cytotoxic efficacy of functionalized pyrroles is profoundly influenced by the nature and position of substituents on the pyrrole ring. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative functionalized pyrroles against various human cancer cell lines, providing a clear comparison of their pot-encies.
| Pyrrole Derivative Class | Compound Example | Target Cancer Cell Line | IC50 (µM) | Reference |
| 3-Aroyl-1,4-diarylpyrroles | Compound 48 | T24 (Bladder Carcinoma) | Low nanomolar | [1] |
| Compound 69 | KBM5-T315I (CML) | Low nanomolar | [1] | |
| Halogenated Pyrrolo[3,2-d]pyrimidines | Compound 1 (2,4-dichloro) | MDA-MB-231 (Breast) | Low micromolar | [2] |
| Compound 2 (7-iodo) | MDA-MB-231 (Breast) | Sub-micromolar | [2] | |
| Pyrrole-based Chalcones | Compound 3 | HepG2 (Hepatocellular Carcinoma) | 27 µg/mL | [3] |
| Compound 7 | HepG2 (Hepatocellular Carcinoma) | 23 µg/mL | [3] | |
| Marinopyrroles | Marinopyrrole A | Various | Sub-micromolar | [4][5] |
| Pyrrolomycins | Pyrrolomycin C | Various | Sub-micromolar | [4][5] |
| N-Arylpyrroles | MI-1 | Malignant Cells | Apoptosis-inducing concentrations | [4] |
| D1 | Malignant Cells | Apoptosis-inducing concentrations | [4] | |
| Pyrrole-fused Heterocycles | Compound 8b | HCT116 (Colon) | 0.011 | [6] |
| Compound 8b | Hep3B (Liver) | 0.049 | [6] | |
| Compound 8b | MCF-7 (Breast) | 0.043 | [6] | |
| Compound 9c | HCT116 (Colon) | 0.009 | [6] | |
| Pyrrolo[2,3-d]pyrimidines with Urea Moieties | Compound 10a | PC3 (Prostate) | 0.19 | [7] |
| Compound 10b | MCF-7 (Breast) | 1.66 | [7] | |
| Compound 9e | A549 (Lung) | 4.55 | [7] | |
| Pyrrole-based Carboxamides | CA-61 | Breast, Lung, Prostate Cancer Cells | Potent | [8] |
| CA-84 | Breast, Lung, Prostate Cancer Cells | Potent | [8] |
Mechanisms of Action: Key Signaling Pathways
Functionalized pyrroles exert their cytotoxic effects through the modulation of various critical cellular signaling pathways, leading to cell cycle arrest and apoptosis.
Inhibition of Tubulin Polymerization
A significant number of cytotoxic pyrrole derivatives, particularly 3-aroyl-1-arylpyrroles and pyrrole-based carboxamides, function as potent inhibitors of tubulin polymerization.[1][3][8][9] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, a crucial apparatus for cell division.[1][2][5] This interference with microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[2][8]
Kinase Inhibition: Targeting Pro-Survival Pathways
Several classes of functionalized pyrroles act as inhibitors of crucial protein kinases involved in cancer cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.[10] For instance, certain pyrrole derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Extracellular signal-Regulated Kinases (ERK1/2).[4][10] By blocking these signaling cascades, these compounds can effectively halt tumor growth and angiogenesis.
Induction of Apoptosis
The ultimate fate of cancer cells treated with effective cytotoxic agents is often apoptosis. Functionalized pyrroles can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program.
Experimental Protocols
Standardized and reproducible experimental protocols are critical for the accurate assessment of cytotoxicity. The following are detailed methodologies for key assays cited in the evaluation of functionalized pyrroles.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the functionalized pyrrole compounds and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and completely lysed cells (maximum release).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds as described previously.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Experimental Workflow
The systematic evaluation of the cytotoxic potential of functionalized pyrroles follows a well-defined workflow, from initial screening to mechanistic studies.
References
- 1. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach [mdpi.com]
- 6. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Depolymerization of tubulin as the main molecular mechanism of the cytotoxic and antitumor activity of pyrrole-containing heterocyclic compounds | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
A Researcher's Guide to Cross-Validation of Analytical Data for Novel Compounds
In the fast-paced world of drug discovery and development, ensuring the accuracy and reliability of analytical data for novel compounds is paramount. Cross-validation of this data provides a critical layer of assurance, verifying that analytical methods are robust, reproducible, and fit for purpose. This guide offers a comparative overview of common cross-validation strategies, complete with experimental protocols and quantitative data to support researchers, scientists, and drug development professionals in their pursuit of high-quality analytical results.
Comparing Cross-Validation Strategies
The two primary strategies for cross-validating analytical data for new chemical entities are Inter-Laboratory Cross-Validation and Orthogonal Method Cross-Validation . The choice of strategy depends on the specific goals of the validation, the resources available, and the stage of drug development.
Table 1: Comparison of Cross-Validation Strategies
| Feature | Inter-Laboratory Cross-Validation | Orthogonal Method Cross-Validation |
| Primary Goal | To ensure the same analytical method produces comparable results across different laboratories, analysts, and equipment.[1][2] | To confirm the analytical result using a completely different analytical technique, thereby providing a higher level of confidence in the data. |
| Typical Scenario | Transferring a validated method to a contract research organization (CRO) or between different sites within the same company. | Confirming the concentration of a novel compound determined by HPLC with a mass spectrometry-based method. |
| Key Advantage | Demonstrates the robustness and transferability of a specific analytical method. | Provides independent confirmation of the analytical result, reducing the risk of method-specific bias. |
| Considerations | Requires a well-documented and validated method to be in place before the transfer. | The two methods should ideally rely on different chemical or physical principles for detection and quantification. |
| Acceptance Criteria | Typically based on predefined accuracy and precision limits, often guided by ICH guidelines.[1][3][4] | Agreement between the results from the two methods, often assessed by statistical comparison. |
Quantitative Data from Cross-Validation Studies
The following tables summarize typical quantitative data and acceptance criteria for cross-validation studies, drawn from established guidelines and real-world case studies.
Table 2: Typical Acceptance Criteria for Inter-Laboratory Cross-Validation (Chromatographic Assays)
| Parameter | Acceptance Criteria | Rationale |
| Accuracy | Mean accuracy at each concentration level should be between 85.0% and 115.0% of the nominal concentration.[1] | Ensures that the method provides results that are close to the true value across the analytical range. |
| Precision (%CV) | The precision (Coefficient of Variation) should be within 15.0%.[1] | Demonstrates the reproducibility of the method when performed by different analysts in different laboratories. |
| Correlation Coefficient (R²) | For linearity, R² should be ≥ 0.995.[4] | Indicates a strong linear relationship between the concentration of the analyte and the analytical signal. |
Table 3: Example Data from an Inter-Laboratory Cross-Validation of an LC-MS/MS Method
| Quality Control Sample | Nominal Conc. (ng/mL) | Lab A Mean Conc. (ng/mL) | Lab B Mean Conc. (ng/mL) | Accuracy Lab A (%) | Accuracy Lab B (%) | % Difference (Lab A vs. Lab B) |
| Low | 5.0 | 4.8 | 5.1 | 96.0 | 102.0 | -5.9% |
| Medium | 50.0 | 51.2 | 49.5 | 102.4 | 99.0 | 3.4% |
| High | 400.0 | 395.6 | 408.2 | 98.9 | 102.1 | -3.1% |
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of successful cross-validation. Below are representative protocols for common analytical techniques used in the characterization of novel compounds.
Inter-Laboratory Cross-Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory cross-validation study.
Orthogonal Method Cross-Validation Workflow
This diagram outlines the process for cross-validating results using two different analytical techniques.
High-Performance Liquid Chromatography (HPLC) Protocol for Cross-Validation
Objective: To verify the quantification of a novel compound by transferring a validated HPLC method to a second laboratory.
1. Preparation in the Originating Laboratory:
- Develop and validate an HPLC method for the quantification of the novel compound, establishing parameters for linearity, precision, accuracy, and specificity.
- Prepare a validation package containing:
- The detailed, approved analytical method protocol.
- A set of quality control (QC) samples at low, medium, and high concentrations.
- Blinded study samples.
- Reference standards of the novel compound.
- Ship the validation package to the receiving laboratory under appropriate storage conditions.
2. Method Implementation in the Receiving Laboratory:
- The receiving laboratory reviews the analytical method protocol and performs familiarization runs.
- The analyst prepares the mobile phase and standards as per the protocol.
- The HPLC system is equilibrated until a stable baseline is achieved.
3. Execution of the Validation Protocol:
- A system suitability test is performed by injecting the reference standard multiple times to ensure the system is performing within the validated parameters (e.g., retention time, peak area reproducibility).
- The QC samples and blinded study samples are analyzed in triplicate.
4. Data Analysis and Comparison:
- The concentrations of the QC and blinded samples are calculated using the calibration curve generated in the receiving laboratory.
- The results from the receiving laboratory are compared to the known concentrations of the QC samples and the results from the originating laboratory for the blinded samples.
- The accuracy and precision are calculated and compared against the pre-defined acceptance criteria (as outlined in Table 2).
Mass Spectrometry (MS) Protocol for Orthogonal Cross-Validation
Objective: To confirm the identity and purity of a novel compound determined by a primary method (e.g., HPLC-UV) using an orthogonal LC-MS/MS method.
1. Primary Method Analysis:
- Analyze the novel compound using a validated HPLC-UV method to determine its purity and concentration.
2. LC-MS/MS Method Development and Validation:
- Develop a selective and sensitive LC-MS/MS method for the novel compound. This includes optimizing the electrospray ionization (ESI) source parameters and identifying unique multiple reaction monitoring (MRM) transitions.
- Validate the LC-MS/MS method for specificity, linearity, precision, and accuracy.
3. Sample Analysis:
- Analyze the same batch of the novel compound using the validated LC-MS/MS method.
4. Data Comparison and Confirmation:
- Confirm the molecular weight of the novel compound from the mass spectrum.
- Compare the purity value obtained from the LC-MS/MS method with that from the HPLC-UV method.
- The results should be in good agreement, providing a high degree of confidence in the compound's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
Objective: To cross-validate the proposed structure of a novel compound by comparing NMR data obtained on different instruments or by different laboratories.
1. Initial NMR Data Acquisition:
- Acquire a comprehensive set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra of the novel compound in a specified solvent on the first instrument.
2. Data Sharing and Second Site Acquisition:
- Share the raw NMR data (Free Induction Decays - FIDs) and the processed spectra with the second laboratory.
- The second laboratory acquires the same set of NMR spectra on their instrument using the same experimental parameters (if possible).
3. Comparative Data Analysis:
- Both laboratories independently process and analyze their respective NMR data.
- Key parameters for comparison include:
- Chemical shifts (δ)
- Coupling constants (J)
- Integral values
- Cross-peak correlations in 2D spectra
- The data from both sites should be consistent and support the proposed chemical structure. Any significant differences in chemical shifts or coupling constants should be investigated to rule out instrument-specific variations or sample degradation.
By implementing these rigorous cross-validation strategies and detailed protocols, researchers can ensure the integrity and reliability of their analytical data, paving the way for confident decision-making in the drug development pipeline.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-b-f.eu [e-b-f.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. researchgate.net [researchgate.net]
Benchmarking 3-Nitro-2-(1H-pyrrol-1-yl)phenol Against Known Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of 3-Nitro-2-(1H-pyrrol-1-yl)phenol against a panel of established antibiotics. The data presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel antimicrobial agents. Due to the limited availability of specific experimental data for this compound, this guide utilizes data from closely related nitro-pyrrolomycin compounds as a proxy to illustrate its potential antimicrobial profile. The benchmark antibiotics—Penicillin, Ciprofloxacin, and Tetracycline—have been selected to represent different mechanisms of action, providing a broad context for comparison.
Comparative Efficacy of Antimicrobial Agents
The antimicrobial activity of this compound and benchmark antibiotics is quantitatively summarized in the table below. The data is presented as Minimum Inhibitory Concentration (MIC) in micrograms per milliliter (µg/mL), which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
| Compound | Target Organism | MIC (µg/mL) | Mechanism of Action |
| Nitro-pyrrolomycin (proxy) | Staphylococcus aureus | 1 - 8 | Protonophore, disrupts membrane potential |
| Pseudomonas aeruginosa | 4 - 16 | Protonophore, disrupts membrane potential | |
| Penicillin | Staphylococcus aureus | 0.008 - 256 | Inhibits cell wall synthesis |
| Pseudomonas aeruginosa | >128 | Inhibits cell wall synthesis | |
| Ciprofloxacin | Staphylococcus aureus | 0.12 - 2 | Inhibits DNA gyrase |
| Pseudomonas aeruginosa | 0.25 - 4 | Inhibits DNA gyrase | |
| Tetracycline | Staphylococcus aureus | 0.25 - 16 | Inhibits protein synthesis |
| Pseudomonas aeruginosa | 8 - 64 | Inhibits protein synthesis |
Experimental Protocols
The following section details the standardized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Assay
The MIC values are determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Bacterial Inoculum:
-
A pure culture of the test microorganism is grown overnight on an appropriate agar medium (e.g., Mueller-Hinton agar).
-
A few colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton broth), which is incubated at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The standardized bacterial suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the test compound (e.g., this compound) and benchmark antibiotics is prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
A series of twofold serial dilutions of each antimicrobial agent is prepared in a 96-well microtiter plate using Mueller-Hinton broth.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the diluted bacterial suspension.
-
The plates are incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental process and the potential mechanism of action, the following diagrams are provided.
MIC Assay Workflow
Bacterial Cell Wall Synthesis Pathway
In Vivo Veritas: Validating In Vitro Findings of Nitropyrrole Compounds
A Comparative Guide for Researchers and Drug Development Professionals
The journey of a drug from laboratory bench to clinical application is paved with rigorous validation. For promising nitropyrrole compounds, demonstrating that in vitro efficacy translates to in vivo success is a critical milestone. This guide provides an objective comparison of in vitro and in vivo experimental data for two classes of nitropyrrole-related compounds: a novel anticancer agent and a series of antidiabetic candidates. Detailed experimental protocols and visual workflows are presented to support the data and facilitate reproducibility.
Anticancer Potential: A Bromopyrrole Derivative (Compound B6)
A derivative of the marine sponge metabolite Aldisin, N-(4, 5-dibromo-pyrrole-2-carbonyl)-L-amino isovaleric acid methyl ester (B6), has demonstrated significant antineoplastic activity in both laboratory assays and preclinical animal models.[1][2]
Data Presentation: In Vitro vs. In Vivo Efficacy
| Parameter | In Vitro Findings | In Vivo Findings |
| Test System | Human cancer cell lines | Mouse xenograft model (H22 and S180 ascites tumors) |
| Compound | N-(4, 5-dibromo-pyrrole-2-carbonyl)-L-amino isovaleric acid methyl ester (B6) | N-(4, 5-dibromo-pyrrole-2-carbonyl)-L-amino isovaleric acid methyl ester (B6) |
| Endpoint | Cell viability (IC50) | Tumor growth inhibition |
| Results | IC50 values: - LOVO: 3.83 ± 1.1 µg/mL - HeLa: 5.46 ± 1.3 µg/mL - BEL-7402: 10.98 ± 2.8 µg/mL - MCF-7: 11.30 ± 2.5 µg/mL - HepG-2: 15.30 ± 3.1 µg/mL - CNE: 17.18 ± 4.3 µg/mL[1] | Significant growth inhibitory effects observed.[1] |
| Mechanism | Induction of G1 phase cell cycle arrest and apoptosis.[2] | Not explicitly determined in the available in vivo studies, but presumed to be consistent with in vitro findings. |
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for compound B6 involves the induction of apoptosis through the activation of caspase-9 and caspase-3, associated with an increase in intracellular calcium levels.[1][2]
Experimental Protocols
In Vitro: Cell Viability (MTT) Assay
-
Human cancer cell lines (e.g., HeLa, LOVO) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of compound B6 for 72 hours.
-
Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.
-
The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability and calculate the IC50 value.[1]
In Vivo: Mouse Xenograft Model
-
Human tumor cells (e.g., H22 or S180 ascites) are subcutaneously injected into immunocompromised mice.
-
Once tumors are established, mice are randomized into control and treatment groups.
-
Compound B6 is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at specified doses and schedules.
-
Tumor volume and body weight are measured regularly to assess efficacy and toxicity.[1]
Antidiabetic Potential: 4-Nitro(thio)phenoxyisobutyric Acid Derivatives
A series of 4-nitro(thio)phenoxyisobutyric acid derivatives have been synthesized and evaluated for their potential as antidiabetic agents. These compounds have shown promising activity in both in vitro and in vivo settings, primarily through the modulation of the peroxisome proliferator-activated receptor-gamma (PPARγ).[3][4][5]
Data Presentation: In Vitro vs. In Vivo Efficacy
| Parameter | In Vitro Findings | In Vivo Findings |
| Test System | 3T3-L1 adipocytes | STZ/NA-induced diabetic mice |
| Compounds | 4-nitro(thio)phenoxyisobutyric acid derivatives (Compounds 1-4) | 4-nitro(thio)phenoxyisobutyric acid derivatives (Compounds 1-4) |
| Endpoint | mRNA expression of PPARγ and GLUT-4 | Blood glucose levels |
| Results | Compounds 1-4 significantly increased the mRNA expression of PPARγ (two- to four-fold) and GLUT-4 (three-fold) at a concentration of 10 µM.[3] | The compounds demonstrated antihyperglycemic effects, with compound 2 showing the most promising oral activity.[3][4][5] |
| Mechanism | Activation of PPARγ, a key regulator of glucose homeostasis.[3] | The antihyperglycemic action is associated with insulin sensitization, consistent with PPARγ modulation.[3][5] |
Signaling Pathway and Experimental Workflow
The antidiabetic effect of these compounds is attributed to their ability to act as PPARγ modulators, leading to increased expression of GLUT-4 and subsequently enhanced glucose uptake by cells.
References
- 1. In vitro and in vivo antineoplastic activity of a novel bromopyrrole and its potential mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antineoplastic activity of a novel bromopyrrole and its potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Properties of Polypyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Polypyrrole (PPy) stands as one of the most extensively studied conducting polymers due to its straightforward synthesis, high conductivity, and notable environmental stability.[1] The functionalization of the pyrrole monomer, either through substitution on the pyrrole ring or by creating composites with other materials, gives rise to a vast family of PPy derivatives. These derivatives offer tailored electrochemical properties, making them suitable for a wide array of applications, including high-performance supercapacitors, sensitive biosensors, and platforms for drug delivery.
This guide provides an objective comparison of the key electrochemical properties of various polypyrrole derivatives, supported by experimental data from recent literature. We will delve into their electrical conductivity, specific capacitance, and cycling stability, offering a clear overview to aid in material selection and experimental design.
Comparative Analysis of Electrochemical Properties
The performance of polypyrrole derivatives is critically influenced by molecular structure, choice of dopant, and synthesis method.[1] Modifications can enhance certain properties, though often with trade-offs.
Electrical Conductivity
Electrical conductivity is the hallmark of polypyrrole. For unsubstituted PPy, this property is highly dependent on the dopant anion used during polymerization. Aromatic dopants, for instance, can promote a more ordered polymer chain orientation, thereby increasing conductivity.[2] The choice of oxidant and reaction conditions, such as temperature, also play a crucial role, with values ranging from ~3 S/cm to record highs of 180 S/cm for films produced via solvent-free methods.[3][4]
N-substitution on the pyrrole ring often leads to a decrease in conductivity. The substituent groups can introduce steric hindrance, disrupting the planarity of the polymer backbone and impeding charge transport along the conjugated system.[5] Similarly, side-chain substitutions can have the same effect. However, forming composites, for example with graphene or carbon nanotubes, can dramatically enhance conductivity by providing additional conductive pathways.[6]
Specific Capacitance
Specific capacitance is a key metric for energy storage applications, particularly in supercapacitors. Unmodified polypyrrole exhibits significant pseudocapacitance, arising from faradaic redox reactions along the polymer chain. This value is heavily influenced by the electrolyte and the dopant. For instance, PPy's specific capacitance can vary from 94 F/g in 1 M NaNO₃ to 131 F/g in 1 M Na₂SO₄, a difference attributed to the electrolyte's conductivity and ion solvation sizes.[7]
The choice of dopant has an even more pronounced effect. PPy doped with docusate sodium (AOT) has shown a remarkably high weight-specific capacitance of 430 F/g at a current density of 0.5 A/g.[2] Copolymerization can also be used to enhance capacitance; a copolymer of imidazole and PPy increased the specific capacitance from 122 F/g (pure PPy) to 201 F/g.[1] In contrast, derivatives with bulky substituents that create steric hindrance, such as poly(3-n-octyl pyrrole), tend to show lower specific capacitance.[5]
Electrochemical Stability
A major challenge for polypyrrole in practical applications is its poor cycling stability. The repeated swelling and shrinking of the polymer during charge-discharge cycles can lead to structural breakdown and a rapid decline in performance.[8][9] Unmodified PPy often shows significant capacitance fade after a few thousand cycles.
Significant improvements have been achieved through several strategies. Incorporating large, immobile dopants like β-naphthalene sulfonate (NS⁻) can suppress the mechanical stress during cycling, leading to a remarkable 97.5% capacitance retention after 10,000 cycles.[8] Another highly effective method is to create a protective coating. By depositing a thin (~5 nm) carbon shell on PPy electrodes, researchers achieved a capacitance retention of approximately 85% after 10,000 cycles.[10] Composites with robust materials like cellulose nanocrystals have also demonstrated excellent stability, retaining full capacitance after 5,000 cycles.[11]
Quantitative Data Summary
The following tables summarize the quantitative data for key electrochemical properties of various polypyrrole derivatives as reported in the literature.
Table 1: Electrical Conductivity of Polypyrrole Derivatives
| Polypyrrole Derivative | Dopant/Condition | Conductivity (S/cm) | Reference |
| PPy (Chemically polymerized) | DBSNa | 3.18 | [3] |
| PPy (oCVD Film) | FeCl₃ (vapor) | 148 - 180 | [4] |
| PPy (Electrochemically prepared) | Acetonitrile solution | 100 | [1] |
| PPy/Graphene Nanocomposite (5% GN) | FeCl₃ | ~0.026 (at 10kHz) | [6] |
| Poly(pyrrole-co-formyl pyrrole) | PSS | 2.21 x 10⁻³ | [12] |
| Poly(pyrrole-co-formyl pyrrole) | SDS | 1.74 x 10⁻⁵ | [12] |
Table 2: Specific Capacitance of Polypyrrole Derivatives
| Polypyrrole Derivative | Dopant/Electrolyte | Specific Capacitance (F/g) | Current Density | Reference |
| PPy | Docusate Sodium (AOT) | 430 | 0.5 A/g | [2] |
| PPy/Gum Arabic Composite | - | 368 | - | [5] |
| Unsubstituted PPy | - | 168 | - | [5] |
| PPy/Imidazole Copolymer | - | 201 | - | [1] |
| PPy-derived Carbon | 1 M Na₂SO₄ | 131 | - | [7] |
| PPy-derived Carbon | 6 M KOH | 108 | - | [7] |
| PPy/PI/SWCNT Composite | - | 655.34 | 0.5 A/g | [13] |
| PPy/Polyaniline Composite | - | 530.96 | - | [14] |
Table 3: Cycling Stability of Polypyrrole Derivatives
| Polypyrrole Derivative | Dopant/Condition | Capacitance Retention | Number of Cycles | Reference |
| PPy on Graphite | β-naphthalene sulfonate (NS⁻) | 97.5% | 10,000 | [8] |
| PPy/Cellulose Nanocrystal | KCl/NaClO₄ | 100% | 5,000 | [11] |
| Carbon-coated PPy | - | ~85% | 10,000 | [10] |
| PPy | Docusate Sodium (AOT) | 83% | 1,000 | [2] |
| PPy | p-TSA | 75% | 2,000 | [11] |
| PPy | Poly(styrenesulfonate) (PSS) | 67% | 1,000 | [2] |
Experimental Protocols
The characterization of polypyrrole derivatives relies on a suite of standard electrochemical techniques. Below are detailed methodologies for the key experiments cited.
Four-Point Probe for Electrical Conductivity Measurement
The four-point probe technique is a standard method to measure the sheet resistance, and thereby conductivity, of thin polymer films, minimizing errors from contact resistance.
-
Apparatus: A four-point probe head with four equally spaced, collinear tungsten carbide tips, a constant current source, and a high-impedance voltmeter.
-
Sample Preparation: A thin film of the polypyrrole derivative is deposited onto a non-conductive substrate (e.g., glass or PET). The film should be uniform in thickness and large enough to accommodate the probe without edge effects.
-
Procedure:
-
Place the four-point probe head in contact with the polymer film, ensuring all four tips make good contact.
-
Pass a constant DC current (I) through the two outer probes.
-
Measure the voltage difference (V) between the two inner probes.
-
Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I). This formula applies to a large, thin sheet. For finite sample sizes, a geometric correction factor is required.
-
Measure the thickness (t) of the film using a profilometer.
-
Calculate the bulk conductivity (σ) using the formula: σ = 1 / (Rs * t).
-
Cyclic Voltammetry (CV) for Redox Behavior and Capacitance
Cyclic voltammetry is used to study the redox processes, electrochemical stability, and capacitive behavior of the materials.
-
Apparatus: A potentiostat and a three-electrode electrochemical cell consisting of a working electrode (the PPy derivative film on a conductive substrate like ITO glass or stainless steel), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire or graphite rod).
-
Procedure:
-
Assemble the three-electrode cell with the PPy-modified working electrode, reference electrode, and counter electrode immersed in a suitable electrolyte solution (e.g., 1 M KCl or an organic electrolyte).
-
De-aerate the electrolyte by bubbling with an inert gas (e.g., N₂ or Ar) for 15-20 minutes to remove dissolved oxygen.
-
Set the parameters on the potentiostat software: define a potential window (e.g., -0.8 V to 0.8 V vs. Ag/AgCl), a scan rate (e.g., 10, 20, 50, 100 mV/s), and the number of cycles.
-
Run the experiment. The potentiostat sweeps the potential linearly to a vertex potential and then reverses the sweep back to the initial potential, while recording the resulting current.
-
The resulting plot of current vs. potential is the cyclic voltammogram. The shape of the curve, peak potentials, and peak currents provide information about the redox reactions' reversibility and kinetics.
-
Galvanostatic Charge-Discharge (GCD) for Supercapacitor Performance
GCD testing is crucial for evaluating the practical performance of a material for supercapacitor applications, providing specific capacitance, energy density, and power density.
-
Apparatus: A potentiostat/galvanostat and a two-electrode or three-electrode cell setup as described for CV.
-
Procedure:
-
Assemble the electrochemical cell with the PPy derivative electrode(s) in the chosen electrolyte.
-
Set the parameters on the galvanostat software: define a constant charge/discharge current (or current density, e.g., 1 A/g), and a potential window (e.g., 0 V to 0.8 V).
-
Initiate the test. The galvanostat applies a constant current to charge the electrode until the upper potential limit is reached, then immediately applies a constant discharge current until the lower potential limit is reached.
-
This process is repeated for a set number of cycles (e.g., 1,000 to 10,000) to evaluate cycling stability.
-
The specific capacitance (C) in F/g is calculated from the discharge curve using the formula: C = (I * Δt) / (m * ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window.
-
Visualizations
Caption: Workflow for the synthesis and electrochemical characterization of polypyrrole derivatives.
Caption: Key factors influencing the electrochemical properties of polypyrrole materials.
References
- 1. Polypyrrole Derivatives: Preparation, Properties and Application [mdpi.com]
- 2. A Nanofibrous Polypyrrole Membrane with an Ultrahigh Areal Specific Capacitance and Improved Energy and Power Densities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. All-dry, one-step synthesis, doping and film formation of conductive polypyrrole - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC05082F [pubs.rsc.org]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Electrochemical performance of polypyrrole derived porous activated carbon-based symmetric supercapacitors in various electrolytes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Polyaniline and polypyrrole pseudocapacitor electrodes with excellent cycling stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 3-Nitro-2-(1H-pyrrol-1-yl)phenol: A Comprehensive Guide
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to handle 3-Nitro-2-(1H-pyrrol-1-yl)phenol with appropriate personal protective equipment (PPE). Based on the hazardous nature of similar nitrophenol compounds, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[1][2]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3] In case of accidental contact, follow these first-aid measures:
-
After inhalation: Move the person to fresh air.
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
After swallowing: Rinse mouth with water and seek immediate medical attention.[4][5]
Step-by-Step Disposal Protocol
The guiding principle for chemical disposal is to treat all waste as hazardous unless confirmed otherwise.[6] Given the nitro and phenol functional groups, this compound should be considered hazardous waste.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: This compound is a solid organic chemical. It should be classified as a hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[7][8] Keep halogenated and non-halogenated solvent wastes separate.[9]
Step 2: Containerization
-
Select an Appropriate Container: Use a clearly labeled, leak-proof container that is compatible with the chemical. The original container is often a suitable choice.[10][11] Ensure the container has a secure screw-top cap.[7]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantity.[10][11]
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory, at or near the point of generation.[7][10]
-
Storage Conditions: Keep the container closed at all times except when adding waste.[7][9][10] Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][12][13]
Step 4: Arrange for Disposal
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your EHS department.[10]
-
Do Not Dispose Down the Drain or in Regular Trash: This compound should not be disposed of in the sanitary sewer or regular trash.[6][14] Drain disposal is only permissible for small quantities of specific, non-hazardous, water-soluble compounds.[6][14]
Recommended Disposal Method
For nitrophenols, the recommended method of disposal is incineration under controlled conditions.[15] This process should be carried out at a licensed hazardous waste disposal facility. The high temperatures of a rotary kiln (820–1,600°C) or a fluidized bed incinerator (450–980°C) ensure complete combustion and destruction of the compound.[15]
Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below summarizes general guidelines for laboratory hazardous waste accumulation.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | [10] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | [10] |
| Maximum Storage Time in SAA (if not full) | 12 months | [10] |
| Time to Remove Full Container from SAA | Within 3 calendar days | [7] |
| pH for Drain Disposal (if permissible) | Between 5.5 and 10.5 | [6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. southwest.tn.edu [southwest.tn.edu]
- 4. carlroth.com [carlroth.com]
- 5. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. fishersci.com [fishersci.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. lobachemie.com [lobachemie.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Essential Safety and Operational Guide for 3-Nitro-2-(1H-pyrrol-1-yl)phenol
This document provides crucial safety and logistical information for handling 3-Nitro-2-(1H-pyrrol-1-yl)phenol, targeting laboratory researchers, scientists, and professionals in drug development. The following guidelines are based on available data for the closely related isomer, 3-Nitro-4-(1H-pyrrol-1-yl)phenol, and general safety protocols for nitrophenols, as a specific Safety Data Sheet (SDS) for this compound was not located.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required protective gear.
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles or safety glasses with side-shields. |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure, such as a lab coat. For larger quantities or risk of splashing, chemical-resistant aprons or suits are recommended. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A self-contained breathing apparatus should be worn in case of fire.[1] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of the compound and ensuring a safe laboratory environment.
Handling:
-
Avoid breathing dust, vapor, mist, or gas.[1]
-
Avoid contact with skin and eyes.[1]
-
Do not ingest or inhale the substance.[1]
-
Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[1]
-
Use adequate ventilation to keep airborne concentrations low.[1]
Storage:
Accidental Release and Disposal Plan
In the event of a spill or the need for disposal, the following procedures should be followed to mitigate environmental contamination and ensure safety.
Accidental Release Measures:
-
Use proper personal protective equipment as indicated in the PPE section.[1]
-
Vacuum or sweep up the material and place it into a suitable disposal container.[1]
-
Prevent the chemical from entering the environment.[1]
Disposal:
-
Dispose of the substance and its container to an approved waste disposal plant.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Safe Handling Workflow for this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
